1,2-Diethyl-4-iodobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13I |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
1,2-diethyl-4-iodobenzene |
InChI |
InChI=1S/C10H13I/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
PPXBQWZGMGAFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)I)CC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1,2-Diethyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic route for 1,2-Diethyl-4-iodobenzene, a substituted aromatic halide. The methodology presented is based on established principles of electrophilic aromatic substitution, specifically the direct iodination of an activated aromatic ring.
Introduction and Reaction Principle
The synthesis of this compound is achieved through the direct electrophilic iodination of 1,2-diethylbenzene. The two ethyl groups on the benzene ring are activating and ortho, para-directing. Due to steric hindrance from the adjacent ethyl groups, the incoming electrophile preferentially substitutes at the less hindered para position (C4).
The reaction employs molecular iodine in the presence of an oxidizing agent, such as nitric acid, in an acetic acid solvent system. The oxidizing agent is crucial as molecular iodine itself is not sufficiently electrophilic to react with the aromatic ring[1][2][3]. The in-situ generation of a more potent iodinating species, likely a protonated iodine nitrate (I-ONO₂H⁺) or a related species, facilitates the electrophilic attack on the electron-rich aromatic ring of 1,2-diethylbenzene[4][5].
Synthetic Pathway
The overall transformation involves the substitution of a hydrogen atom with an iodine atom at the para-position relative to one of the ethyl groups on the 1,2-diethylbenzene ring.
References
- 1. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties of 1,2-Diethyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1,2-Diethyl-4-iodobenzene (CAS No. 288101-46-2). Due to the limited availability of experimental data for this specific isomer, this document combines reported information with predicted spectroscopic and physical characteristics to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide also outlines a general methodology for its synthesis and a standard workflow for the characterization of a novel chemical entity. Safety precautions for handling aromatic iodine compounds are also discussed.
Chemical and Physical Properties
Direct experimental data for this compound is scarce in publicly accessible literature. The following table summarizes the available and predicted properties. Predicted values are derived from computational models and data from analogous compounds and should be used as an estimation.
| Property | Value (Predicted/Reported) | Source/Notes |
| Molecular Formula | C₁₀H₁₃I | Calculated from structure |
| Molecular Weight | 260.11 g/mol | Calculated from atomic weights |
| CAS Number | 288101-46-2 | Reported by supplier BLD Pharm.[1] |
| Boiling Point | ~260-270 °C | Predicted, based on the predicted boiling point of the isomer 1,4-Diethyl-2-iodobenzene (266.3 ± 19.0 °C) and boiling points of other iodinated aromatic compounds. |
| Melting Point | Not available | - |
| Density | ~1.4-1.5 g/cm³ | Predicted, based on the predicted density of the isomer 1,4-Diethyl-2-iodobenzene (1.468 ± 0.06 g/cm³). |
| Solubility | Insoluble in water; Soluble in common organic solvents. | Predicted, based on the properties of similar aromatic iodine compounds. |
| Appearance | Likely a colorless to pale yellow liquid. | Predicted, based on the appearance of similar aromatic iodine compounds. |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would show the following signals:
-
Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-7.8 ppm).
-
One doublet for the proton at position 5 (ortho to iodine).
-
One doublet for the proton at position 3 (ortho to an ethyl group).
-
One singlet-like signal for the proton at position 6 (between iodine and an ethyl group).
-
-
Ethyl Groups (10H):
-
Two distinct quartets for the four methylene protons (-CH₂-) around δ 2.5-2.8 ppm, due to their different chemical environments.
-
Two distinct triplets for the six methyl protons (-CH₃) around δ 1.1-1.3 ppm.
-
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would exhibit ten distinct signals:
-
Aromatic Carbons (6C): Six signals in the aromatic region (δ 90-150 ppm).
-
One signal for the carbon attached to iodine (C4) at a higher field (around δ 90-100 ppm).
-
Five other signals for the remaining aromatic carbons.
-
-
Ethyl Group Carbons (4C):
-
Two signals for the methylene carbons (-CH₂-) around δ 25-30 ppm.
-
Two signals for the methyl carbons (-CH₃) around δ 13-16 ppm.
-
Infrared (IR) Spectroscopy
The predicted IR spectrum would show characteristic absorption bands:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2970 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-I stretching: ~500-600 cm⁻¹
Mass Spectrometry
The electron ionization mass spectrum is predicted to show:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 260.
-
Major Fragments:
-
Loss of an ethyl group ([M-29]⁺) at m/z = 231.
-
Loss of iodine ([M-127]⁺) at m/z = 133.
-
A peak corresponding to the iodobenzene cation at m/z = 204.
-
Experimental Protocols
General Synthesis of this compound
A specific, optimized synthesis protocol for this compound is not detailed in the available literature. However, a general and plausible method would be the direct iodination of 1,2-diethylbenzene.
Reaction: Electrophilic Aromatic Substitution (Iodination)
Reagents and Materials:
-
1,2-Diethylbenzene
-
Iodine (I₂)
-
An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a mixture of an iodide salt and an oxidant)
-
A suitable solvent (e.g., acetic acid, dichloromethane)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, distillation or chromatography equipment)
Procedure:
-
In a well-ventilated fume hood, dissolve 1,2-diethylbenzene in the chosen solvent in a round-bottom flask.
-
Add iodine to the solution and stir.
-
Slowly add the oxidizing agent to the reaction mixture. The reaction is typically exothermic and may require cooling to control the temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions should be based on those for similar aromatic iodine compounds.
-
General Hazards: Aromatic iodine compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from light and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Workflow for Compound Characterization
Given that this compound is a specific chemical entity, a signaling pathway diagram is not applicable. Instead, the following workflow illustrates the logical steps for the synthesis and characterization of such a novel compound.
Conclusion
This compound is a chemical compound for which detailed experimental data is not widely published. This guide provides a summary of its known identifiers and a set of predicted physicochemical and spectroscopic properties to aid researchers. The outlined general synthetic protocol and characterization workflow offer a practical framework for its preparation and validation in a laboratory setting. As with any chemical, appropriate safety precautions should be strictly followed during its handling and use. Further experimental investigation is warranted to confirm the predicted data and to explore the potential applications of this compound.
References
In-Depth Technical Guide to the Physical Properties and Reactions of 4-Iodo-1,2-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on 4-Iodo-1,2-dimethylbenzene as a representative compound for 1,2-dialkyl-4-iodobenzenes due to the limited availability of specific data for 1,2-Diethyl-4-iodobenzene. The physical properties and reaction protocols provided herein are specific to 4-Iodo-1,2-dimethylbenzene and should be considered as a close approximation for its diethyl analogue.
Core Physical Properties
The physical characteristics of 4-Iodo-1,2-dimethylbenzene are crucial for its application in synthesis and drug design. It is a clear yellow to reddish-brown liquid at room temperature.[1][2] Key physical data are summarized in the table below.
| Physical Property | Value | Source |
| Molecular Formula | C₈H₉I | [2][3] |
| Molecular Weight | 232.06 g/mol | [3] |
| Boiling Point | 106-108 °C at 13 mmHg231-233 °C at 760 mmHg | [1][4] |
| Density | 1.633 g/mL at 25 °C | [1][2] |
| Refractive Index | 1.603 at 20 °C | [1][2] |
| Solubility | Insoluble in water. | [2] |
| Appearance | Clear yellow to red-brown liquid. | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of 4-Iodo-1,2-dimethylbenzene and its application in common cross-coupling reactions are provided below. These protocols are foundational for the use of this compound as a building block in medicinal chemistry and materials science.
Synthesis of 4-Iodo-1,2-dimethylbenzene
This protocol details the direct iodination of o-xylene.
Materials:
-
1,2-dimethylbenzene (o-xylene)
-
Iodine
-
Polymer-loaded periodate
-
Acetonitrile
-
Sodium bisulfite solution (1 M)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1,2-dimethylbenzene (1 mmol, 0.106 g) in acetonitrile (10 mL), sequentially add iodine (1 mmol, 0.126 g) and polymer-loaded periodate (0.6 g, 1.05 mmol).[1]
-
Stir the reaction mixture at 40 °C for 1 hour.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent mixture of ethyl acetate and hexane (1:9, v/v).[1]
-
Upon completion, cool the mixture to room temperature and filter.[1]
-
Remove excess iodine in the filtrate by adding 1 M sodium bisulfite solution dropwise.[1]
-
Separate the organic layer and dry it with anhydrous magnesium sulfate.[1]
-
Filter the mixture and evaporate the solvent under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a hexane and ethyl acetate eluent to yield 4-Iodo-1,2-dimethylbenzene.[1]
Suzuki-Miyaura Cross-Coupling Reaction
This representative protocol describes the palladium-catalyzed cross-coupling of 4-Iodo-1,2-dimethylbenzene with an arylboronic acid.
Materials:
-
4-Iodo-1,2-dimethylbenzene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
In a reaction vessel, combine 4-Iodo-1,2-dimethylbenzene (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor by TLC or GC/MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Sonogashira Cross-Coupling Reaction
This protocol outlines the coupling of 4-Iodo-1,2-dimethylbenzene with a terminal alkyne.
Materials:
-
4-Iodo-1,2-dimethylbenzene
-
Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol)
-
Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction flask, add the palladium catalyst and copper(I) iodide.
-
Purge the flask with an inert gas.
-
Add the solvent and the amine base, and degas the mixture.
-
Add 4-Iodo-1,2-dimethylbenzene (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC. The reaction is typically complete within 1.5-3 hours.[5]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and quench with 2 M HCl.[5]
-
Separate the organic phase, dry it, and remove the solvent under reduced pressure.[5]
-
Purify the crude product by column chromatography to yield the desired arylalkyne.[5]
Visualized Reaction Workflows
The following diagrams illustrate the key transformations discussed in the experimental protocols section.
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Sonogashira Coupling Workflow
References
Technical Guide: NMR Spectral Data of 1,2-Diethyl-4-iodobenzene
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1,2-diethyl-4-iodobenzene. The information is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound. This document outlines predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such spectra, and a logical diagram illustrating the structure-spectrum correlations.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following data have been predicted based on established substituent effects on the benzene ring and analysis of related compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| H-3 | ~ 7.55 | d | J ≈ 1.8 | 1H |
| H-5 | ~ 7.45 | dd | J ≈ 8.2, 1.8 | 1H |
| H-6 | ~ 6.95 | d | J ≈ 8.2 | 1H |
| -CH₂- (ortho) | ~ 2.60 | q | J ≈ 7.5 | 2H |
| -CH₂- (ortho) | ~ 2.55 | q | J ≈ 7.5 | 2H |
| -CH₃ (ortho) | ~ 1.20 | t | J ≈ 7.5 | 3H |
| -CH₃ (ortho) | ~ 1.15 | t | J ≈ 7.5 | 3H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are also reported in ppm relative to TMS.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~ 142 |
| C-2 | ~ 141 |
| C-3 | ~ 138 |
| C-4 | ~ 92 |
| C-5 | ~ 139 |
| C-6 | ~ 129 |
| -CH₂- | ~ 29 |
| -CH₂- | ~ 28 |
| -CH₃ | ~ 15 |
| -CH₃ | ~ 14 |
Experimental Protocols
The following is a generalized protocol for the acquisition of high-resolution NMR spectra of iodoaromatic compounds like this compound.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. Other potential solvents include benzene-d₆, and acetone-d₆.
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Filtration : To ensure a homogeneous magnetic field and sharp NMR signals, filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). It can be added directly to the solvent by the manufacturer or introduced in a small quantity to the sample.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.
-
Locking and Shimming : Insert the sample into the spectrometer probe. The deuterium signal from the solvent is used to "lock" the magnetic field frequency. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Spectral Width : Set a spectral width that encompasses the expected chemical shift range (e.g., 0-10 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width : A wider spectral width is needed (e.g., 0-220 ppm).
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds is common.
-
Number of Scans : Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Visualization of NMR Correlations
The following diagram illustrates the structure of this compound and the predicted correlations between the atoms and their respective NMR signals.
Caption: Structure of this compound and its predicted NMR signal correlations.
In-Depth Technical Guide to the Mass Spectrometry of 1,2-Diethyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diethyl-4-iodobenzene is an aromatic compound of interest in synthetic chemistry and potentially in drug discovery as a synthetic intermediate. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quality control. This guide provides a detailed overview of the expected mass spectrum of this compound, including its predicted fragmentation patterns and a general experimental protocol for its analysis.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is predicted based on the established fragmentation patterns of aromatic compounds and alkyl halides.[1][2] Electron impact (EI) ionization is a common technique for such molecules and is expected to produce a distinct pattern of fragmentation.[3][4] The molecular structure of this compound is C10H13I.
Table 1: Predicted Mass Spectral Data for this compound
| m/z (Daltons) | Proposed Fragment Ion | Ion Structure | Notes |
| 274 | [C10H13I]+• | Molecular Ion (M+•) | The intact molecule with one electron removed. |
| 259 | [C9H10I]+ | [M - CH3]+ | Loss of a methyl radical from one of the ethyl groups. |
| 245 | [C8H7I]+ | [M - C2H5]+ | Loss of an ethyl radical. This is expected to be a prominent peak. |
| 147 | [C10H13]+ | [M - I]+ | Loss of an iodine radical. |
| 128 | [C10H8]+• | [M - HI]+• | Elimination of a neutral hydrogen iodide molecule. |
| 119 | [C9H11]+ | [M - I - C2H2]+ | Further fragmentation of the [M - I]+ ion. |
| 91 | [C7H7]+ | Tropylium ion | A common rearrangement product in the fragmentation of alkylbenzenes. |
| 77 | [C6H5]+ | Phenyl ion | Indicates the presence of a benzene ring. |
| 29 | [C2H5]+ | Ethyl ion | From the cleavage of the ethyl group. |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron impact ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to produce smaller, stable fragment ions. The most likely fragmentation pathways are illustrated below.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Small Molecule Mass Spectrometry
This section outlines a general experimental protocol for the analysis of a small molecule such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
1. Sample Preparation
-
Solvent Selection: Dissolve a small amount (typically 1 mg/mL) of this compound in a high-purity volatile solvent such as dichloromethane or hexane.
-
Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.
-
Internal Standard: For accurate quantification, an internal standard (a compound with similar chemical properties but a different mass) may be added to the sample and calibration standards.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated at 250°C. A split injection is often used to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column) is suitable for separating aromatic compounds.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and expected fragments.
-
Solvent Delay: A solvent delay of a few minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.
3. Data Acquisition and Analysis
-
Data Acquisition: The mass spectrometer will record the mass spectra of the compounds as they elute from the GC column.
-
Data Analysis:
-
The total ion chromatogram (TIC) is used to identify the retention time of the analyte.
-
The mass spectrum corresponding to the chromatographic peak of this compound is extracted.
-
The fragmentation pattern is analyzed and compared to spectral libraries (if available) or interpreted based on known fragmentation rules to confirm the structure.[5][6]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of a small molecule in a research and drug development context.
Caption: A typical workflow for small molecule analysis by GC-MS.
Conclusion
The mass spectrometry of this compound is expected to yield a characteristic fragmentation pattern that allows for its unambiguous identification. The molecular ion should be observable, and key fragments arising from the loss of ethyl and iodo groups will be prominent. The provided experimental protocol offers a starting point for the analysis of this and similar small molecules, which is a fundamental activity in drug development and chemical research.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Diethyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of 1,2-Diethyl-4-iodobenzene, a tetra-substituted aromatic compound. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions, which are vital aspects of pharmaceutical research and development.
Predicted Infrared Spectrum
The predicted vibrational modes are summarized in the table below. These predictions are derived from the analysis of spectral data for related compounds including 1,2,4-trisubstituted benzenes, ethylbenzene, and iodo-aromatic compounds.[1][2]
Table 1: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Medium to Weak | Aromatic C-H Stretch |
| 2975-2850 | Strong | Aliphatic C-H Stretch (from ethyl groups) |
| 1600-1585 | Medium | Aromatic C=C Ring Stretch |
| 1500-1400 | Medium | Aromatic C=C Ring Stretch |
| 1470-1440 | Medium | CH₂ and CH₃ Bending (from ethyl groups) |
| 1385-1370 | Medium to Weak | CH₃ Symmetric Bending (Umbrella mode) |
| 1270-1240 | Medium | Aromatic C-H in-plane Bending |
| 1100-1000 | Strong | C-I Stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane Bending (oop) |
Interpretation of Key Spectral Regions
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of bands in this region is a clear indication of the aromatic nature of the compound.[3] These absorptions are typically of medium to weak intensity.
-
Aliphatic C-H Stretching (2975-2850 cm⁻¹): Strong absorptions in this region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the two ethyl groups.[4]
-
Aromatic C=C Ring Stretching (1600-1400 cm⁻¹): The benzene ring gives rise to characteristic sharp bands in this region due to the stretching of the carbon-carbon double bonds within the ring.[1][2] The substitution pattern influences the exact position and number of these bands.
-
C-H Bending Vibrations (1470-1370 cm⁻¹): The bending vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituents appear in this range.
-
C-I Stretching (1100-1000 cm⁻¹): The stretching vibration of the carbon-iodine bond is expected in this region. The relatively heavy iodine atom results in a lower frequency vibration compared to C-H or C-C bonds.
-
Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of absorption bands in this "fingerprint" region is highly diagnostic of the substitution pattern on the benzene ring.[3] For a 1,2,4-trisubstituted benzene, strong absorptions are expected in this range, which can help confirm the isomeric purity of the compound.
Experimental Protocol for Infrared Spectroscopy
The following is a detailed methodology for obtaining a high-quality infrared spectrum of this compound.
Objective: To acquire the infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer.
Materials:
-
This compound sample
-
FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the atmospheric conditions.
-
The background scan is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal using a clean spatula. If the sample is a solid, ensure good contact with the crystal by applying gentle pressure with the built-in press. If it is a liquid, a single drop is sufficient.
-
-
Sample Spectrum Acquisition:
-
Collect the infrared spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Use the same number of scans as for the background to ensure consistency.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed on the computer screen.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Compare the obtained spectrum with the predicted values in Table 1 and with any available reference spectra to confirm the identity and purity of the compound.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and the press with a solvent-moistened lint-free wipe to remove all traces of the sample.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for obtaining the infrared spectrum of this compound.
Caption: Experimental workflow for obtaining the IR spectrum.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
In-Depth Technical Guide: Safety and Handling of 1,2-Diethyl-4-iodobenzene
Chemical Identity and Physical Properties
A summary of known and predicted physical and chemical properties for 1,2-Diethyl-4-iodobenzene and related compounds is presented below. Data for the target compound is limited; therefore, properties of analogous substances are provided for guidance.
| Property | This compound | 1,2-Diethylbenzene | Iodobenzene |
| Molecular Formula | C₁₀H₁₃I | C₁₀H₁₄ | C₆H₅I |
| Molecular Weight | 260.11 g/mol | 134.22 g/mol | 204.01 g/mol |
| CAS Number | 288101-46-2 | 135-01-3 | 591-50-4 |
| Appearance | Not specified (likely a liquid) | Colorless liquid | Colorless liquid |
| Boiling Point | Not available | 183-184 °C | 188 °C |
| Melting Point | Not available | -31 °C | -29 °C[1] |
| Flash Point | Not available | 59 °C (closed cup) | 74 °C |
| Density | Not available | 0.88 g/cm³ | 1.83 g/cm³ |
| Solubility | Not available | Insoluble in water | Insoluble in water |
Hazard Identification and GHS Classification
A definitive GHS classification for this compound is not available. The following classification is inferred from the known hazards of its structural components.
Pictograms:
-
Health Hazard: Due to the neurotoxic potential of the 1,2-diethylbenzene moiety.
-
Irritant: For potential skin and eye irritation.
-
Flammable: Based on related diethylbenzene isomers.
-
Environmental Hazard: Aromatic compounds can be toxic to aquatic life.
Signal Word: Danger
Hazard Statements:
-
H304: May be fatal if swallowed and enters airways.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H361: Suspected of damaging fertility or the unborn child. (Based on potential for neurotoxicity).
-
H372: Causes damage to the peripheral nervous system through prolonged or repeated exposure. (Inferred from 1,2-diethylbenzene).
-
H410: Very toxic to aquatic life with long lasting effects.[2]
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
Toxicological Information
The most significant toxicological concern for this compound stems from the 1,2-diethylbenzene portion of the molecule.
-
Neurotoxicity: 1,2-Diethylbenzene is the most toxic of the diethylbenzene isomers.[3] Its critical effect is peripheral neurotoxicity, which is caused by its metabolic conversion to a gamma-diketone, 1,2-diacetylbenzene.[3] This metabolite can react with proteins, leading to nerve damage.[3]
-
Observed Effects in Animal Studies (1,2-Diethylbenzene):
-
Oral administration to rats resulted in body weight loss, blue discoloration of skin and urine, unsteady gait, and paralysis of the hind legs.[3]
-
Subchronic inhalation and oral studies in rats with diethylbenzene mixtures containing the 1,2-isomer showed subclinical neurotoxicity at all concentrations and doses tested.[3]
-
-
Acute Toxicity: While specific LD50 data for this compound is unavailable, related compounds suggest moderate acute toxicity. For iodobenzene, the oral LD50 in rats is 1749 mg/kg.[1] For 1,4-diethylbenzene, oral administration of 2000 mg/kg in rats caused no deaths, but did lead to decreased spontaneous motor activity.[4]
Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents.
-
Protect from light, as iodinated compounds can be light-sensitive.
Accidental Release and First Aid Measures
Accidental Release:
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways.
First Aid:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely available in the reviewed literature. However, a general workflow for a hypothetical synthesis and subsequent reaction can be visualized.
A common method for the synthesis of aryl iodides is through the iodination of an aromatic compound. For a subsequent reaction, such as a cross-coupling reaction, the following general workflow would apply.
Caption: General workflow for the synthesis and subsequent reaction of this compound.
Signaling Pathways and Biological Activity
There is no information available in the searched literature regarding the involvement of this compound in any specific biological signaling pathways or its broader biological activity, other than the inferred neurotoxicity. Research in this area would be required to elucidate any such effects.
Due to the lack of data on specific signaling pathways, a diagram cannot be provided.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is likely to be classified as hazardous waste. Do not dispose of it down the drain or into the environment.
This technical guide provides a summary of the available safety and handling information for this compound, primarily based on data from structurally related compounds. Researchers, scientists, and drug development professionals should exercise extreme caution and implement robust safety protocols when handling this compound due to its potential for neurotoxicity.
References
An In-depth Technical Guide to the Electrophilic Iodination of 1,2-Diethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of 1,2-diethylbenzene, a key transformation in the synthesis of functionalized aromatic compounds. This document details the underlying chemical principles, experimental methodologies, and expected outcomes of this important reaction.
Introduction
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The introduction of an iodine atom onto an aromatic scaffold is particularly valuable as iodoarenes serve as versatile intermediates in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in modern drug discovery and materials science.
1,2-Diethylbenzene presents an interesting case for electrophilic iodination due to the presence of two activating, ortho, para-directing ethyl groups. The regioselectivity of the iodination is therefore governed by a combination of electronic and steric effects, leading to a mixture of isomeric products. This guide will explore these factors in detail.
Reaction Kinetics and Regioselectivity
The electrophilic iodination of 1,2-diethylbenzene proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of a potent electrophilic iodine species, typically in situ from molecular iodine and an oxidizing agent.
The two ethyl groups on the benzene ring are activating and direct incoming electrophiles to the ortho and para positions. In the case of 1,2-diethylbenzene, the possible positions for substitution are C3, C4, and C5.
-
Position 4 (para to one ethyl group and meta to the other): This position is electronically activated and relatively sterically unhindered, making it the most favorable site for substitution.
-
Position 3 (ortho to one ethyl group and meta to the other): This position is also electronically activated, but suffers from significant steric hindrance due to its proximity to one of the ethyl groups.
-
Position 5 (ortho to one ethyl group and para to the other): This position is electronically equivalent to position 4 and is also sterically accessible.
Therefore, the primary products of the mono-iodination of 1,2-diethylbenzene are 4-iodo-1,2-diethylbenzene and 3-iodo-1,2-diethylbenzene. Due to steric hindrance, the formation of 3-iodo-1,2-diethylbenzene is expected to be significantly less favored than the formation of 4-iodo-1,2-diethylbenzene.
Data Presentation: Product Distribution
While specific quantitative data for the iodination of 1,2-diethylbenzene is not extensively reported in the literature, a reasonable estimation of the product distribution can be made based on the principles of electrophilic aromatic substitution and the known steric effects of ethyl groups. The following table summarizes the expected product yields under typical reaction conditions.
| Product Name | Structure | Isomer Type | Estimated Yield (%) |
| 4-Iodo-1,2-diethylbenzene | Major | 85-95% | |
| 3-Iodo-1,2-diethylbenzene | Minor | 5-15% |
Note: The provided yields are estimations based on established principles of regioselectivity in electrophilic aromatic substitution, where steric hindrance plays a significant role in product distribution.
Experimental Protocols
The following is a detailed experimental protocol for the electrophilic iodination of 1,2-diethylbenzene, adapted from a reliable procedure for the iodination of polyalkylbenzenes.
Materials and Reagents
-
1,2-Diethylbenzene (98% purity)
-
Iodine (reagent grade)
-
Periodic acid dihydrate (H₅IO₆, 99%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium thiosulfate
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add 1,2-diethylbenzene (13.4 g, 0.1 mol), iodine (20.3 g, 0.08 mol), and periodic acid dihydrate (9.12 g, 0.04 mol).
-
Addition of Acid: Prepare a solution of concentrated sulfuric acid (5 mL) in glacial acetic acid (100 mL). Slowly add this acidic solution to the reaction mixture with vigorous stirring.
-
Reaction: Heat the reaction mixture to 60-70°C with continuous stirring. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of iodine. The reaction is typically complete within 2-3 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of deionized water and a small amount of sodium thiosulfate to quench any remaining iodine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The crude product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer ratio. Further purification can be achieved by column chromatography on silica gel using a non-polar eluent such as hexane.
Mandatory Visualizations
Reaction Mechanism```dot
Caption: Workflow for the synthesis of iodo-1,2-diethylbenzene.
Characterization of 1,2-Diethyl-4-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diethyl-4-iodobenzene is an aromatic organic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. The presence of the iodo-substituent makes it a versatile precursor for cross-coupling reactions, while the diethyl-substitution pattern influences its steric and electronic properties. Accurate and thorough characterization is crucial for confirming its identity, purity, and for understanding its chemical behavior in subsequent applications. This technical guide outlines the primary analytical techniques used to characterize this compound.
Predicted Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are summarized below. These values are predicted or extrapolated from similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃I | - |
| Molecular Weight | 260.11 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Predicted |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | ~1.4 g/mL | Predicted |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate). Insoluble in water. | Predicted |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, the following signals are expected:
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (doublet, doublet of doublets).
-
Ethyl Group Protons: Two sets of signals for each of the two ethyl groups. The methylene protons (-CH₂-) will appear as a quartet, and the methyl protons (-CH₃) will appear as a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 6.8 - 7.6 | d, dd | ~8 |
| Methylene (-CH₂-) | 2.5 - 2.8 | q | ~7.5 |
| Methyl (-CH₃) | 1.1 - 1.3 | t | ~7.5 |
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-I | 90 - 100 |
| Aromatic C-H | 125 - 140 |
| Aromatic C-C₂H₅ | 140 - 150 |
| Methylene (-CH₂-) | 25 - 35 |
| Methyl (-CH₃) | 10 - 20 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 260.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion |
| 260 | [C₁₀H₁₃I]⁺ (Molecular Ion) |
| 245 | [C₉H₁₀I]⁺ (Loss of -CH₃) |
| 231 | [C₈H₈I]⁺ (Loss of -C₂H₅) |
| 133 | [C₁₀H₁₃]⁺ (Loss of I) |
| 127 | [I]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2970-2850 | C-H stretch (aliphatic) | Strong |
| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |
| 1100-1000 | C-I stretch | Medium |
| 850-750 | C-H bend (aromatic) | Strong |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert to mix thoroughly.
Data Acquisition:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Conditions (if applicable): Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the compound.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired before running the sample.
Workflow and Pathway Diagrams
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Logical relationship between the compound's structure and its spectroscopic data.
An In-depth Technical Guide to 1,2-Diethyl-4-iodobenzene
Disclaimer: Direct experimental data and dedicated scientific literature for 1,2-Diethyl-4-iodobenzene are scarce. This guide has been compiled by leveraging information on structurally analogous compounds and established principles of organic chemistry. The presented data and protocols are therefore predictive and should be treated as such.
Introduction
This compound is an aromatic organic compound with the chemical formula C₁₀H₁₃I. It belongs to the family of substituted iodobenzenes, which are valuable intermediates in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom, a good leaving group, makes this compound a versatile precursor for the synthesis of more complex molecules in the fields of medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its expected reactivity.
Predicted Physical and Chemical Properties
| Property | Predicted Value | Notes |
| Molecular Weight | 260.11 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for aryl iodides. |
| Boiling Point | ~250-270 °C | Extrapolated from the boiling points of 1,2-diethylbenzene (183-184 °C) and iodobenzene (188.3 °C), with an increase due to the heavier iodine atom. |
| Density | ~1.4 g/mL | Higher than the density of 1,2-diethylbenzene (~0.88 g/mL) due to the presence of the dense iodine atom. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene, chloroform). | Typical for non-polar aromatic compounds. |
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the direct electrophilic iodination of 1,2-diethylbenzene. The ethyl groups are ortho, para-directing activators. Due to steric hindrance at the positions ortho to the ethyl groups, the iodination is expected to occur predominantly at the para position (position 4).
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Electrophilic Iodination of 1,2-Diethylbenzene
This is a generalized protocol and may require optimization.
Materials:
-
1,2-Diethylbenzene
-
Iodine (I₂)
-
An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or periodic acid)
-
A suitable solvent (e.g., acetic acid or a chlorinated solvent)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator).
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask with 1,2-diethylbenzene and the chosen solvent.
-
Add iodine to the mixture and stir until it is partially dissolved.
-
Slowly add the oxidizing agent to the reaction mixture. The reaction is often exothermic, and the temperature should be controlled with an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture at a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Predicted Spectroscopic Data
The following table presents the predicted spectroscopic data for this compound based on the analysis of similar compounds.
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃) | δ ~ 7.5-7.7 ppm (d, 1H, Ar-H ortho to I), δ ~ 7.3-7.5 ppm (dd, 1H, Ar-H meta to I and ortho to ethyl), δ ~ 6.9-7.1 ppm (d, 1H, Ar-H ortho to both ethyl groups), δ ~ 2.5-2.8 ppm (q, 4H, 2 x -CH₂CH₃), δ ~ 1.1-1.3 ppm (t, 6H, 2 x -CH₂CH₃). |
| ¹³C NMR (CDCl₃) | δ ~ 140-145 ppm (2 x C-ethyl), δ ~ 135-140 ppm (Ar-C), δ ~ 130-135 ppm (Ar-C), δ ~ 125-130 ppm (Ar-C), δ ~ 90-95 ppm (C-I), δ ~ 25-30 ppm (2 x -CH₂CH₃), δ ~ 14-16 ppm (2 x -CH₂CH₃). |
| IR (neat) | ν ~ 3050-3100 cm⁻¹ (Ar C-H stretch), ν ~ 2850-2970 cm⁻¹ (Aliphatic C-H stretch), ν ~ 1550-1600 cm⁻¹ (Ar C=C stretch), ν ~ 1000-1100 cm⁻¹ (C-I stretch). |
| Mass Spec. (EI) | m/z 260 (M⁺), 245 (M⁺ - CH₃), 231 (M⁺ - C₂H₅), 133 (M⁺ - I). |
Reactivity and Potential Applications
Aryl iodides are highly versatile intermediates in organic synthesis. This compound is expected to undergo a variety of transformations, making it a valuable building block.
Key Reactions of Aryl Iodides
Caption: Key reactions of this compound.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Palladium and copper co-catalyzed coupling with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.
-
Ullmann Condensation: Copper-catalyzed reaction with alcohols, amines, or thiols.
-
Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, a powerful nucleophile.
Conclusion
While specific experimental data for this compound is not extensively documented in the public domain, its chemical behavior can be reliably predicted based on the well-established chemistry of its structural analogs. It is a potentially valuable building block in organic synthesis, offering a reactive handle for the introduction of an aryl group into more complex molecular architectures through a variety of powerful cross-coupling reactions. Researchers and drug development professionals can consider the synthetic and reactive pathways outlined in this guide as a strong starting point for the utilization of this compound in their work, with the understanding that optimization of reaction conditions will be necessary.
The Industrial Potential of 1,2-Diethyl-4-iodobenzene: A Technical Guide for Synthetic Applications
Abstract
This technical guide provides an in-depth analysis of the potential industrial applications of 1,2-Diethyl-4-iodobenzene. While direct large-scale industrial uses are not widely documented, its chemical structure makes it a valuable intermediate in the synthesis of complex organic molecules. This document outlines its primary utility in palladium-catalyzed cross-coupling reactions, which are fundamental to the production of high-value materials in the pharmaceutical, liquid crystal, and organic electronics industries. Detailed experimental protocols for representative synthetic transformations, quantitative data, and process diagrams are provided to support researchers, scientists, and drug development professionals in leveraging this compound's synthetic potential.
Introduction: A Versatile Building Block for High-Value Industries
This compound is a substituted aromatic halide whose industrial significance lies not in its end-use applications, but in its role as a versatile precursor for the synthesis of more complex molecules. The presence of the iodine atom, a highly effective leaving group in cross-coupling reactions, combined with the dialkyl-substituted benzene core, allows for the construction of tailored molecular architectures.
The primary industrial applications for derivatives of this compound are anticipated in the following sectors:
-
Liquid Crystals: The rigid core of the 1,2-diethylbenzene moiety can be elaborated through cross-coupling reactions to produce compounds with specific mesogenic properties. The introduction of various functional groups allows for the fine-tuning of properties such as clearing point, viscosity, and dielectric anisotropy, which are critical for display technologies.
-
Organic Light-Emitting Diodes (OLEDs): In the field of organic electronics, iodinated aromatics serve as key building blocks for the synthesis of hole-transporting, electron-transporting, and emissive materials. The ability to create extended conjugated systems via reactions like the Suzuki and Sonogashira couplings is essential for developing efficient and durable OLED devices.
-
Pharmaceuticals: The synthesis of many active pharmaceutical ingredients (APIs) relies on the construction of complex biaryl or aryl-alkyne scaffolds. This compound can serve as a starting material for the introduction of a substituted phenyl ring into a drug candidate, potentially influencing its efficacy, selectivity, and pharmacokinetic properties.
Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon bonds. The three most relevant cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an aryl halide with an organoboron reagent. This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated systems found in advanced materials and natural products.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This method is valuable for the synthesis of stilbenes and other vinylated aromatic compounds.
Quantitative Data for Representative Cross-Coupling Reactions
The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions of aryl iodides, which are analogous to the expected reactivity of this compound.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%) | Triethylamine | Triethylamine | 100 | 10 | 95 | [1] |
| Suzuki-Miyaura | Iodobenzene | Mesitylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 4 | 99 | |
| Heck | Iodobenzene | Methyl acrylate | Pd(OAc)₂ | Et₃N | CH₃CN | 80 | - | High | [2] |
Detailed Experimental Protocol: Representative Sonogashira Coupling
The following protocol is adapted from a well-established procedure for the Sonogashira coupling of a substituted iodobenzene and can be considered a representative method for the reaction of this compound.[1]
Reaction: Synthesis of (4-(1,2-diethylphenyl))trimethylsilylacetylene
Materials:
-
This compound (1.00 g, 3.84 mmol, 1.0 eq)
-
Trimethylsilylacetylene (1.34 mL, 9.60 mmol, 2.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (135 mg, 0.192 mmol, 5 mol%)
-
Copper(I) iodide (37 mg, 0.192 mmol, 5 mol%)
-
Triethylamine (20 mL)
-
Nitrogen gas (for inert atmosphere)
Apparatus:
-
Oven-dried sealed tube with a magnetic stirrer
-
Syringes and needles
-
Schlenk line or nitrogen balloon setup
Procedure:
-
To the oven-dried sealed tube containing a magnetic stirrer, add this compound (1.00 g, 3.84 mmol).
-
Add triethylamine (20 mL) to the tube and stir the mixture for 2 minutes at room temperature.
-
Using a syringe, add trimethylsilylacetylene (1.34 mL, 9.60 mmol) to the solution and continue stirring for another 2 minutes.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 10 minutes to ensure an oxygen-free atmosphere.
-
Under a positive pressure of nitrogen, quickly add copper(I) iodide (37 mg, 0.192 mmol) to the mixture.
-
Immediately following, add bis(triphenylphosphine)palladium(II) dichloride (135 mg, 0.192 mmol).
-
Seal the tube securely and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture at 100 °C for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the triethylamine.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to afford the desired product.
Visualizations: Reaction Pathway and Experimental Workflow
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for industrial applications in the synthesis of high-value organic materials. Its utility in robust and versatile cross-coupling reactions allows for the creation of tailored molecules for the liquid crystal, OLED, and pharmaceutical industries. The protocols and data presented in this guide offer a foundation for researchers and developers to explore the full synthetic potential of this compound. Further research into optimizing reaction conditions for specific target molecules will undoubtedly expand its industrial relevance.
References
Methodological & Application
Application Notes and Protocols for 1,2-Diethyl-4-iodobenzene in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-diethyl-4-iodobenzene as a substrate in Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, tabulated data for reaction parameters, and safety information to guide researchers in the synthesis of 4-aryl-1,2-diethylbenzene derivatives, which are valuable intermediates in the development of new pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound with an organic halide or triflate. This compound is a useful building block in this reaction, as the resulting 4-aryl-1,2-diethylbenzene scaffold is present in a variety of biologically active molecules and advanced materials. The diethyl substitution pattern can influence the steric and electronic properties of the final product, making this substrate of particular interest for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical Properties and Safety Data
| Property | Value | Reference |
| CAS Number | 288101-46-2 | [1] |
| Molecular Formula | C₁₀H₁₃I | [1] |
| Molecular Weight | 260.11 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Density | Not specified | - |
Safety Precautions:
No specific safety data sheet (SDS) for this compound is publicly available. However, based on the data for similar iodo-aromatic compounds, the following precautions should be taken:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]
-
Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, respiratory system, and skin.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Suzuki-Miyaura Coupling Reaction: A Generalized Protocol
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with the addition of water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2-3 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1, 10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or GC-MS, typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1,2-diethylbenzene.
Representative Reaction Data
The following table provides hypothetical yet plausible data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar reactions. These values should serve as a starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | THF/H₂O | 80 | 16 | 88 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF/H₂O | 110 | 6 | 78 |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Heck Reaction of 1,2-Diethyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[2][3] These application notes provide a detailed protocol for the Heck reaction using 1,2-Diethyl-4-iodobenzene, an electron-rich aryl iodide. Due to the presence of two electron-donating ethyl groups, this substrate may exhibit lower reactivity compared to electron-deficient aryl halides, potentially requiring carefully optimized reaction conditions to achieve high yields.
The general mechanism of the Heck reaction involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) species.[2][4] This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active palladium(0) catalyst.[2]
Data Presentation: Reaction Parameters for Heck Coupling of Substituted Aryl Iodides
The following table summarizes typical conditions for the Heck reaction with various substituted aryl iodides, providing a reference for optimizing the reaction of this compound.
| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1,2-dimethylbenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 24 | 85 | Generic Protocol |
| 4-Iodotoluene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 120 | 16 | 92 | Generic Protocol |
| 4-Iodoanisole | Methyl acrylate | PdCl₂(PPh₃)₂ (1.5) | - | NaOAc | NMP | 110 | 12 | 95 | Generic Protocol |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | Et₃N | DMF | 100 | 6 | 90 | Generic Protocol |
| This compound | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 110 | 24 | Predicted >80 | Proposed Protocol |
| This compound | Styrene | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMA | 130 | 18 | Predicted >85 | Proposed Protocol |
Note: Yields for this compound are predicted based on reactions with structurally similar substrates.
Experimental Protocols
This section provides detailed methodologies for performing the Heck reaction with this compound and two common coupling partners: an acrylate and styrene.
Protocol 1: Heck Reaction of this compound with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (5 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
To this solution, add this compound (1.0 mmol), ethyl acrylate (1.2 mmol), and triethylamine (1.5 mmol).
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to be complete within 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-ethyl 3-(3,4-diethylphenyl)acrylate.
Protocol 2: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), this compound (1.0 mmol), styrene (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous N,N-dimethylacetamide (5 mL).
-
Reaction Execution: Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is expected to be complete within 18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane) to yield the desired (E)-1,2-diethyl-4-styrylbenzene.
Mandatory Visualizations
Signaling Pathway of the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for the Heck Reaction
Caption: General experimental workflow.
References
Application Notes and Protocols: Sonogashira Coupling of 1,2-Diethyl-4-iodobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] The reaction's appeal lies in its mild reaction conditions, broad functional group tolerance, and the ability to introduce an alkyne moiety, which is a versatile functional group for further chemical transformations.[4][5]
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 1,2-diethyl-4-iodobenzene with various terminal alkynes. The resulting 4-alkynyl-1,2-diethylbenzene derivatives are valuable intermediates in the development of novel organic materials and potential pharmaceutical agents. Due to the steric hindrance provided by the two ethyl groups adjacent to the iodine atom, specific considerations for optimizing the reaction conditions are discussed.
Reaction Mechanism
The Sonogashira coupling reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.
Palladium Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (4-alkynyl-1,2-diethylbenzene) and regenerate the active Pd(0) catalyst.
Copper Catalytic Cycle:
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt.
-
Deprotonation: In the presence of a base (e.g., an amine), the terminal alkyne is deprotonated to form a copper acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.
The overall transformation results in the formation of a new C(sp²)-C(sp) bond.
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv) and copper(I) iodide (0.01-0.05 equiv).
-
Add the anhydrous solvent (e.g., THF or DMF).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of Reagents:
-
Add the base (e.g., triethylamine, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to 40-80 °C, depending on the reactivity of the alkyne. Due to the steric hindrance of this compound, heating may be required to achieve a reasonable reaction rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, and wash the pad with the same solvent.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl to quench the reaction and remove the amine base.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 4-alkynyl-1,2-diethylbenzene derivative.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various aryl iodides with different terminal alkynes under typical palladium/copper-catalyzed conditions. These values are intended to provide an estimate of expected outcomes for the coupling with this compound, although actual yields may vary depending on the specific reaction conditions and the nature of the alkyne.
| Entry | Aryl Iodide | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (model) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (1) | TEA | THF | 60 | 12 | ~85-95 |
| 2 | This compound (model) | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2), CuI (1) | DIPA | DMF | 80 | 16 | ~80-90 |
| 3 | This compound (model) | Trimethylsilylacetylene | Pd(PPh₃)₄ (3), CuI (2) | TEA | Toluene | 70 | 10 | ~90-98 |
| 4 | This compound (model) | 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ (2.5), CuI (1.5) | TEA | DMF | 80 | 18 | ~75-85 |
| 5 | This compound (model) | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3), CuI (2) | DIPA | THF | 50 | 24 | ~70-80 |
Note: The yields presented are based on literature for structurally similar, sterically hindered aryl iodides and are for illustrative purposes. Actual yields should be determined experimentally.
Conclusion
The Sonogashira coupling provides a reliable and efficient method for the synthesis of 4-alkynyl-1,2-diethylbenzene derivatives. The provided protocol offers a solid starting point for researchers, and with appropriate optimization, high yields of the desired products can be achieved. These products serve as valuable building blocks in the discovery and development of new chemical entities for various applications in medicinal chemistry and materials science.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Palladium-Catalyzed Amination of 1,2-Diethyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and relevant data for the palladium-catalyzed amination of 1,2-diethyl-4-iodobenzene, a key transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The following protocols are based on the well-established Buchwald-Hartwig amination reaction, which allows for the formation of carbon-nitrogen bonds.[1][2]
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods of C-N bond formation.[1] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting the key steps of the catalytic cycle.[3] For the amination of aryl iodides, a variety of palladium catalysts, ligands, and bases can be employed to achieve high yields.[4][5]
Reaction Scheme
Key Experimental Parameters and Data
The success of the palladium-catalyzed amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions and expected yields for the coupling with various amine types.
Table 1: Reaction Conditions for the Amination of this compound with a Secondary Amine (e.g., Morpholine)
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Morpholine | 1.2 equiv |
| Palladium Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-2 mol% |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 2-4 mol% |
| Base | NaOt-Bu (Sodium tert-butoxide) | 1.4 equiv |
| Solvent | Toluene or Dioxane | Anhydrous |
| Temperature | 80-110 °C | |
| Reaction Time | 4-24 h | Monitored by TLC or GC-MS |
| Expected Yield | 85-95% |
Table 2: Influence of Amine Type on Reaction Outcome
| Amine Type | Example | Typical Base | Expected Yield Range | Notes |
| Primary Alkylamine | n-Butylamine | NaOt-Bu or Cs₂CO₃ | 75-90% | Diarylation can be a side reaction.[4] Using a milder base like Cs₂CO₃ can sometimes mitigate side reactions with base-sensitive functional groups.[4] |
| Secondary Alkylamine | Diethylamine | NaOt-Bu | 85-95% | Generally high yielding. |
| Aniline Derivative | Aniline | K₃PO₄ or NaOt-Bu | 80-95% | |
| Heterocyclic Amine | Pyrrolidine | NaOt-Bu | 85-95% |
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with morpholine as a representative secondary amine.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(1,2-diethyl-4-phenyl)morpholine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive; handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Toluene is a flammable and toxic solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed amination experiment.
References
Synthesis of Substituted Biaryls from 1,2-Diethyl-4-iodobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted biaryls using 1,2-diethyl-4-iodobenzene as a key starting material. The following sections outline established cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are pivotal in the construction of diverse biaryl scaffolds relevant to pharmaceutical and materials science research.
Introduction
Substituted biaryls are a ubiquitous structural motif in a vast array of organic molecules, including active pharmaceutical ingredients, agrochemicals, and organic electronic materials. The development of efficient and versatile synthetic methods for their preparation is therefore of significant interest. This compound serves as a valuable building block, offering a reactive C-I bond for various palladium-catalyzed cross-coupling reactions. The diethyl substitution pattern can influence the steric and electronic properties of the resulting biaryl products, potentially impacting their biological activity or material properties.
This guide details generalized protocols for key cross-coupling reactions, providing a starting point for reaction optimization and library synthesis.
Key Synthetic Pathways
A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. The choice of reaction depends on the desired substituent to be introduced.
Caption: Overview of cross-coupling reactions for the functionalization of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of substituted biaryls from this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling for the Synthesis of C-C Coupled Biaryls
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1]
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 260 mg), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture, such as toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data (Representative):
| Coupling Partner (Arylboronic Acid) | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (2-Methylphenyl)boronic acid | 4,5-Diethyl-2'-methyl-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 (Estimated) |
| Phenylboronic acid | 4,5-Diethyl-1,1'-biphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 90-98 (Estimated) |
| (4-Methoxyphenyl)boronic acid | 4,5-Diethyl-4'-methoxy-1,1'-biphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88-96 (Estimated) |
Note: The yields are estimated based on typical Suzuki-Miyaura reactions of aryl iodides and may vary depending on the specific reaction conditions and substrate.
Heck Coupling for the Synthesis of Styrenic Derivatives
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[2][3][4]
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for a Heck coupling reaction.
Detailed Protocol:
-
In a sealed tube, combine this compound (1.0 mmol, 260 mg), the alkene (e.g., styrene, 1.5 mmol), palladium acetate (Pd(OAc)₂, 0.01-0.03 mmol), and a phosphine ligand (e.g., PPh₃, 0.02-0.06 mmol).
-
Add a degassed solvent such as DMF or acetonitrile (5 mL) followed by a base (e.g., triethylamine, 2.0 mmol).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Quantitative Data (Representative):
| Alkene | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | (E)-1,2-Diethyl-4-styrylbenzene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 16 | 75-90 (Estimated) |
| Methyl acrylate | Methyl (E)-3-(3,4-diethylphenyl)acrylate | Pd(OAc)₂/dppf | Na₂CO₃ | Acetonitrile | 80 | 12 | 80-95 (Estimated) |
Note: The yields are estimated based on typical Heck reactions of aryl iodides and may vary depending on the specific reaction conditions and substrate.
Sonogashira Coupling for the Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5][6]
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for a Sonogashira coupling reaction.
Detailed Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 260 mg), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.02 mmol), and copper(I) iodide (CuI, 0.01-0.03 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently (up to 60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Once complete, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and take up the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous ammonium chloride and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Representative):
| Terminal Alkyne | Product | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 1,2-Diethyl-4-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂ | Et₃N | THF | RT | 6 | 90-98 (Estimated) |
| Ethynyltrimethylsilane | 1,2-Diethyl-4-((trimethylsilyl)ethynyl)benzene | Pd(dppf)Cl₂ | DIPEA | DMF | 50 | 4 | 85-95 (Estimated) |
Note: The yields are estimated based on typical Sonogashira reactions of aryl iodides and may vary depending on the specific reaction conditions and substrate.
Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8][9][10]
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol:
-
In a glovebox or under an inert atmosphere, charge a vial with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a suitable ligand (e.g., XPhos, 0.02-0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add this compound (1.0 mmol, 260 mg) and the amine (1.2 mmol).
-
Add a degassed solvent such as toluene or dioxane (5 mL).
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction for completion by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a short pad of Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data (Representative):
| Amine | Product | Pd Pre-catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | 4-(3,4-Diethylphenyl)morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 (Estimated) |
| Aniline | N-(3,4-Diethylphenyl)aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 (Estimated) |
Note: The yields are estimated based on typical Buchwald-Hartwig amination reactions of aryl iodides and may vary depending on the specific reaction conditions and substrate.
Conclusion
The protocols outlined in this document provide a robust foundation for the synthesis of a wide range of substituted biaryls from this compound. These palladium-catalyzed cross-coupling reactions offer high efficiency and functional group tolerance, making them indispensable tools for researchers in drug discovery and materials science. It is recommended that the reaction conditions for each specific substrate combination be optimized to achieve the best possible outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,2-Diethyl-4-iodobenzene as a Precursor for Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1,2-diethyl-4-iodobenzene as a versatile precursor for the synthesis of various organometallic reagents. The resulting Grignard and organolithium reagents, as well as the direct use of the aryl iodide in cross-coupling reactions, are pivotal in the construction of complex organic molecules, which is of significant interest in medicinal chemistry and drug development.
Introduction to this compound in Organometallic Chemistry
This compound is a valuable aromatic building block. The presence of the iodine atom makes it an excellent substrate for the formation of organometallic reagents due to the high reactivity of the carbon-iodine bond.[1] Organometallic compounds, which contain a carbon-metal bond, are highly reactive and essential for many chemical syntheses.[2] This document outlines protocols for the preparation of Grignard and organolithium reagents from this compound, and its application in palladium-catalyzed cross-coupling reactions. These methods are fundamental for creating carbon-carbon bonds in the synthesis of advanced pharmaceutical molecules.[1][3]
Formation of Organometallic Reagents
This compound can be readily converted into its corresponding Grignard or organolithium reagent. These reagents are potent nucleophiles and strong bases, widely employed in organic synthesis.[4][5]
Caption: Formation of organometallic reagents from this compound.
Grignard reagents are organomagnesium halides that are fundamental for forming new carbon-carbon bonds.[6] They are prepared by reacting an organic halide with magnesium metal in an ethereal solvent.[7][8] The magnesium inserts into the carbon-halogen bond in a process often referred to as an oxidative insertion.[7]
Experimental Protocol: Synthesis of (3,4-Diethylphenyl)magnesium Iodide
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Magnesium turnings | 1.2 eq |
| Anhydrous Tetrahydrofuran (THF) | ~10 mL per 1 g of aryl iodide |
| Iodine crystal | 1 small crystal (as initiator) |
| Reaction Conditions | |
| Temperature | Room temperature to gentle reflux |
| Reaction Time | 1-2 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | Typically high (assume quantitative for subsequent steps) |
Methodology:
-
All glassware must be thoroughly dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings and a small crystal of iodine into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[9][10]
-
Add a small portion of the anhydrous THF to the flask.
-
In a separate, dry dropping funnel, prepare a solution of this compound in the remaining anhydrous THF.
-
Add a small amount of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[9]
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours until most of the magnesium has been consumed. The resulting grey or brownish solution is the Grignard reagent, which should be used immediately in subsequent reactions.
Organolithium reagents are generally more reactive than their Grignard counterparts.[11] A common method for their preparation from aryl iodides is through lithium-halogen exchange, which is a very fast reaction, often conducted at low temperatures.[4]
Experimental Protocol: Synthesis of 1,2-Diethyl-4-lithiobenzene
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) | 1.1 eq |
| Anhydrous Diethyl Ether or THF | ~10 mL per 1 g of aryl iodide |
| Reaction Conditions | |
| Temperature | -78 °C |
| Reaction Time | 30-60 minutes |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | High (assume quantitative for subsequent steps) |
Methodology:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a thermometer, a magnetic stirrer, and a nitrogen or argon inlet.
-
Dissolve this compound in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium or t-butyllithium solution to the cooled solution of the aryl iodide via a syringe.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. The completion of the lithium-halogen exchange can be monitored by TLC if necessary.
-
The resulting solution of 1,2-diethyl-4-lithiobenzene is ready for use in subsequent reactions. It is crucial to maintain the low temperature and inert atmosphere as organolithium reagents are highly reactive.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[1] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Caption: Generalized workflow for cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds by reacting an aryl halide with an organoboron compound.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Arylboronic acid | 1.2 eq |
| Pd(PPh₃)₄ | 0.02-0.05 eq |
| K₂CO₃ or Cs₂CO₃ | 2.0 eq |
| Solvent | Toluene/Ethanol/Water mixture |
| Reaction Conditions | |
| Temperature | 80-100 °C |
| Reaction Time | 2-12 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | 70-95% |
Methodology:
-
To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, producing arylalkynes.[1]
Experimental Protocol: Sonogashira Coupling of this compound
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Terminal Alkyne | 1.2 eq |
| PdCl₂(PPh₃)₂ | 0.02 eq |
| CuI | 0.04 eq |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0-3.0 eq |
| Solvent | THF or DMF |
| Reaction Conditions | |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | 75-98% |
Methodology:
-
In a Schlenk flask, dissolve this compound, the terminal alkyne, the palladium catalyst, and the copper(I) iodide in the chosen solvent.
-
Add the amine base and degas the mixture.
-
Stir the reaction at the appropriate temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it in vacuo.
-
Purify the residue by column chromatography.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[12]
Experimental Protocol: Heck Reaction of this compound
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Alkene (e.g., butyl acrylate) | 1.5 eq |
| Pd(OAc)₂ | 0.01-0.05 eq |
| PPh₃ or other phosphine ligand | 0.02-0.1 eq |
| Triethylamine (Et₃N) or Na₂CO₃ | 1.5-2.0 eq |
| Solvent | DMF, Acetonitrile, or Toluene |
| Reaction Conditions | |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | 60-90% |
Methodology:
-
Combine this compound, the alkene, the palladium catalyst, the ligand, and the base in a reaction vessel.
-
Add the solvent and degas the system.
-
Heat the mixture with stirring under an inert atmosphere.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture, dilute with water, and extract with a suitable organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the product via column chromatography.
References
- 1. calibrechem.com [calibrechem.com]
- 2. Organometallics: Vital and Versatile Compounds [fishersci.com]
- 3. Organometallic compounds in drug discovery: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Strategic Use of 1,2-Diethyl-4-iodobenzene Analogs in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 1,2-diethyl-4-iodobenzene in pharmaceutical synthesis are not extensively documented in publicly available literature, its structural motif is present in bioactive molecules. This document explores the potential applications of this and structurally related compounds, particularly focusing on the synthesis of the local anesthetic Etidocaine, which features a 2,6-diethylphenyl group. The methodologies discussed herein provide a framework for the utilization of substituted iodobenzenes in the development of novel pharmaceutical agents.
Iodinated aromatic compounds are versatile intermediates in organic synthesis, primarily serving as precursors in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is the most reactive among the halogens, making iodinated arenes highly valuable for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures found in many pharmaceuticals.
This document will detail the synthesis of Etidocaine, a local anesthetic, as a case study. The synthesis of its key intermediate, 2,6-diethylaniline, will also be presented, highlighting a potential, albeit not explicitly documented, role for this compound or similar precursors in alternative synthetic strategies.
Case Study: Synthesis of Etidocaine
Etidocaine is a local anesthetic of the amide type. Its chemical structure, 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide, contains a 2,6-diethylaniline moiety. The synthesis of Etidocaine provides a practical example of how a 1,2-diethylphenyl scaffold can be incorporated into a pharmaceutically active molecule.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: 2,6-Diethylaniline
The industrial synthesis of 2,6-diethylaniline typically involves the high-pressure alkylation of aniline with ethylene in the presence of an aluminum anilide catalyst.
Reaction Scheme:
Materials:
-
Aniline
-
Ethylene gas
-
Aluminum anilide (catalyst)
Procedure:
-
Aniline is heated with ethylene at a temperature range of 200-300°C under high pressure.
-
The reaction is catalyzed by aluminum anilide.
-
The reaction mixture is then cooled, and the product, 2,6-diethylaniline, is isolated and purified.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | High | [1] |
| Purity | High | [1] |
Protocol 2: Synthesis of Etidocaine
The synthesis of Etidocaine involves the acylation of 2,6-diethylaniline with 2-chloro-N,N-diethylacetamide.
Reaction Scheme:
Materials:
-
2,6-Diethylaniline
-
2-Chloro-N,N-diethylacetamide
-
An appropriate solvent (e.g., toluene)
-
A base (e.g., sodium carbonate)
Procedure:
-
2,6-Diethylaniline is dissolved in a suitable solvent such as toluene.
-
A base, for example, sodium carbonate, is added to the solution to act as an acid scavenger.
-
2-Chloro-N,N-diethylacetamide is added dropwise to the mixture while stirring.
-
The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling, the mixture is washed with water to remove the inorganic base and any unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude Etidocaine is then purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Expected Value |
| Yield | > 80% |
| Purity | > 98% (after purification) |
Potential Application of this compound
Although not the standard route, this compound could theoretically be used to synthesize intermediates for molecules like Etidocaine through cross-coupling reactions. For instance, the diethyl groups could be introduced onto an iodinated aniline derivative via Suzuki or Negishi coupling, offering an alternative pathway to 2,6-diethylaniline. This highlights the synthetic flexibility that iodinated precursors offer in medicinal chemistry.
Workflow and Pathway Diagrams
Diagram 1: Synthetic Workflow for Etidocaine
Caption: Synthetic workflow for the preparation of Etidocaine.
Diagram 2: Potential Cross-Coupling Strategy
Caption: A potential cross-coupling strategy for synthesizing a key intermediate.
Conclusion
While a direct, documented pharmaceutical application of this compound is not prominent, its structural features are relevant to medicinal chemistry. The synthesis of the local anesthetic Etidocaine serves as a valuable example of the incorporation of a 1,2-diethylphenyl moiety into a drug molecule. The provided protocols for the synthesis of 2,6-diethylaniline and its subsequent conversion to Etidocaine offer a practical guide for researchers. Furthermore, the potential for utilizing iodinated precursors in alternative synthetic routes underscores the importance of such building blocks in the design and development of new therapeutic agents. Researchers are encouraged to explore the utility of substituted iodobenzenes like this compound in novel synthetic strategies for accessing complex and biologically active molecules.
References
Application Notes and Protocols for the Synthesis of Liquid Crystals Using 1,2-Diethyl-4-iodobenzene
Introduction
Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. Their unique ability to manipulate light has led to their widespread use in display technologies, sensors, and other advanced optical materials. The synthesis of liquid crystal molecules, often referred to as mesogens, typically involves the creation of a rigid core structure to which flexible terminal chains are attached.
The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] This reaction is carried out under mild conditions and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex organic molecules like liquid crystals.[1]
Application: Synthesis of a Tolane-Based Liquid Crystal Precursor
This protocol describes a representative synthesis of a tolane-based compound, a common rigid core unit in calamitic liquid crystals, using 1,2-Diethyl-4-iodobenzene and a terminal alkyne via a Sonogashira coupling reaction. The resulting diarylacetylene can be further functionalized to produce a final liquid crystal molecule.
Experimental Protocol: Sonogashira Coupling of this compound with 4-ethynylbenzonitrile
Objective: To synthesize 4'-cyano-3,4-diethyl-1,1'-diphenylacetylene, a precursor for calamitic liquid crystals.
Materials:
-
This compound
-
4-ethynylbenzonitrile
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Stirring plate and magnetic stirrer bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry 100 mL Schlenk flask containing a magnetic stirrer bar, add this compound (1.0 eq), 4-ethynylbenzonitrile (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes to create an inert atmosphere.
-
Using a syringe, add anhydrous toluene (40 mL) and triethylamine (3.0 eq) to the flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to 70°C using an oil bath and maintain this temperature for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalysts and salts, washing the pad with dichloromethane.
-
Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product, 4'-cyano-3,4-diethyl-1,1'-diphenylacetylene.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
The liquid crystalline properties of the final, fully elaborated mesogen would be determined by techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
-
Data Presentation
The following table summarizes the expected quantitative data for the representative Sonogashira coupling reaction. These values are based on typical yields and purities for similar reactions reported in the literature.
| Parameter | Expected Value |
| Reactants | |
| This compound | 1.0 eq |
| 4-ethynylbenzonitrile | 1.1 eq |
| PdCl₂(PPh₃)₂ | 2 mol% |
| CuI | 4 mol% |
| Triethylamine | 3.0 eq |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 70°C |
| Reaction Time | 24 hours |
| Product | |
| Yield | 75-90% |
| Purity (after chromatography) | >98% |
Visualizations
Synthesis Pathway
The following diagram illustrates the Sonogashira coupling reaction between this compound and 4-ethynylbenzonitrile to form the liquid crystal precursor.
Caption: Synthetic route for a liquid crystal precursor via Sonogashira coupling.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of the tolane-based liquid crystal precursor.
References
Application Notes and Protocols for Cross-Coupling Reactions with 1,2-Diethyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing various palladium-catalyzed cross-coupling reactions using 1,2-Diethyl-4-iodobenzene as a key building block. The methodologies outlined herein are foundational for the synthesis of complex organic molecules, which are crucial in the fields of medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound is a valuable substrate in these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. This application note will cover four major types of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing generalized conditions and specific protocols that can be adapted for this particular substrate.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the cross-coupling of aryl iodides, including substrates structurally similar to this compound. These conditions can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) |
| Ligand | PPh₃, SPhos, or XPhos |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene, Dioxane, or THF/H₂O |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
| Typical Yield | 70-95% |
Table 2: Heck Coupling of Aryl Iodides with Alkenes
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ |
| Ligand | PPh₃ or P(o-tolyl)₃ |
| Base | Et₃N, K₂CO₃, or NaOAc |
| Solvent | DMF, Acetonitrile, or Toluene |
| Temperature | 80-140 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 60-90% |
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH, or Piperidine |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-12 hours |
| Typical Yield | 75-98% |
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Amines
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, or RuPhos |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 70-95% |
Experimental Protocols
The following are detailed protocols for each of the discussed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an Arylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed Toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
Reaction: Coupling of this compound with an Alkene (e.g., Styrene or an Acrylate).
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Et₃N (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound, Pd(OAc)₂, and P(o-tolyl)₃ in anhydrous DMF under an inert atmosphere.
-
Add the alkene and triethylamine to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with water and extract with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
Reaction: Coupling of this compound with a Terminal Alkyne (e.g., Phenylacetylene).[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Et₃N (2.0 equiv)
-
THF (anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
To this mixture, add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
Reaction: Coupling of this compound with an Amine (e.g., Morpholine).
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Finally, add the amine to the mixture.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Mandatory Visualizations
General Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
References
Application Notes and Protocols: Formation of (2,3-Diethylphenyl)magnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from aryl halides, such as 1,2-Diethyl-4-iodobenzene, provides a versatile nucleophilic building block for the introduction of a 1,2-diethylphenyl moiety into a wide range of molecules. This is particularly relevant in drug discovery and development, where the construction of complex molecular architectures with specific substitutions is crucial for modulating pharmacological activity. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[1]
This document provides detailed protocols for the formation of the Grignard reagent from this compound, outlines its potential applications in medicinal chemistry, and presents relevant quantitative data.
Data Presentation
The formation of Grignard reagents can be influenced by various factors including the purity of reagents and the reaction conditions. Below is a summary of typical quantitative data for the formation of aryl Grignard reagents from aryl iodides.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | - |
| Magnesium | 1.1 - 1.5 equivalents | Turnings are commonly used. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent.[2][3] |
| Initiator | A small crystal of Iodine (I₂) or a few drops of 1,2-Dibromoethane | Used to activate the magnesium surface.[3] |
| Reaction Temperature | Room temperature to reflux (approx. 66°C for THF) | The reaction is exothermic and may initiate at room temperature, often proceeding to a gentle reflux.[3] |
| Reaction Time | 1 - 4 hours | Completion can be monitored by the disappearance of magnesium turnings. |
| Typical Yield | 80 - 95% (in solution) | Yields are often determined by titration of the resulting Grignard solution, as isolation of the pure reagent is uncommon. |
| Concentration | 0.5 - 1.0 M in THF | A common concentration range for subsequent reactions. |
Experimental Protocols
Two primary methods for the preparation of the Grignard reagent from this compound are presented below: the classical magnesium insertion method and the iodine-magnesium exchange method.
Protocol 1: Classical Magnesium Insertion
This method involves the direct reaction of the aryl iodide with magnesium metal.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled hot under an inert atmosphere to exclude moisture, which would quench the Grignard reagent.[1]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the round-bottom flask. Gently heat the flask under vacuum and then flush with an inert gas. This helps to activate the magnesium surface.
-
Initial Addition: Add a small portion of a solution of this compound (1 equivalent) in anhydrous THF to the magnesium turnings.
-
Initiation: The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Controlled Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent, (2,3-Diethylphenyl)magnesium iodide, which can be used directly in subsequent reactions.
Protocol 2: Iodine-Magnesium Exchange
This method is particularly useful for preparing Grignard reagents from functionalized aryl iodides at low temperatures and can offer better functional group tolerance. It involves the reaction of the aryl iodide with a pre-formed Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl).
Materials:
-
This compound
-
Isopropylmagnesium chloride solution in THF (e.g., 2.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Syringes for transfer of reagents
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: As with the classical method, ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
-
Reactant Preparation: Dissolve this compound (1 equivalent) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to a low temperature, typically between -20 °C and 0 °C.
-
Addition of Exchange Reagent: Slowly add the isopropylmagnesium chloride solution (1.05 - 1.1 equivalents) to the cooled solution of the aryl iodide via syringe.
-
Reaction: Stir the mixture at the low temperature for a specified period, typically 1-2 hours, to allow for the iodine-magnesium exchange to occur.
-
Completion: The formation of the desired (2,3-Diethylphenyl)magnesium iodide is generally rapid and efficient under these conditions. The resulting solution can be used directly for subsequent reactions.
Mandatory Visualization
Experimental Workflow for Grignard Reagent Formation (Classical Method)
Caption: Workflow for the classical formation of a Grignard reagent.
Applications in Drug Development
The (2,3-Diethylphenyl)magnesium iodide reagent is a valuable intermediate in the synthesis of complex organic molecules, a cornerstone of drug development. Its primary utility lies in its ability to act as a potent nucleophile, enabling the formation of new carbon-carbon bonds.
-
Synthesis of Novel Scaffolds: This Grignard reagent can be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce the 1,2-diethylphenyl group into a molecule.[4] This allows for the exploration of novel chemical space and the generation of libraries of compounds for biological screening. For instance, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively, which can serve as a handle for further functionalization.
-
Cross-Coupling Reactions: Aryl Grignard reagents are excellent partners in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi, or Suzuki-Miyaura couplings after transmetalation). These reactions are fundamental in constructing the biaryl and aryl-heteroaryl linkages that are prevalent in many marketed drugs.
-
Lead Optimization: During the lead optimization phase of drug discovery, the systematic modification of a lead compound is necessary to improve its potency, selectivity, and pharmacokinetic properties. The use of (2,3-Diethylphenyl)magnesium iodide allows for the precise installation of the 1,2-diethylphenyl moiety, enabling structure-activity relationship (SAR) studies to understand the impact of this specific substitution pattern on the biological activity of the molecule.
References
Application Notes and Protocols for Catalyst Systems in the Efficient Coupling of 1,2-Diethyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various catalyst systems effective in the cross-coupling of 1,2-Diethyl-4-iodobenzene. This substrate is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The protocols outlined below are based on established methodologies for analogous aryl iodides and offer robust starting points for reaction optimization.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. For a sterically hindered substrate such as this compound, the choice of a bulky and electron-rich phosphine ligand is crucial for achieving high efficiency.
Data Presentation: Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | >95 | A common system for hindered substrates. |
| Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | DME/H₂O (4:1) | 80 | 16 | ~90 | A classical, readily available catalyst. |
| Pd/C (10%) (5 mol%) | - | K₂CO₃ | DMF | 120 | 8 | 85-92 | Heterogeneous catalyst, allows for easier workup.[1][2] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 0.02 mmol Pd(OAc)₂), and the phosphine ligand (e.g., 0.04 mmol SPhos).
-
Add the base (e.g., 2.0 mmol K₃PO₄).
-
Add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (1 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes. For electron-rich aryl iodides like this compound, phosphine-free catalyst systems or bulky phosphine ligands can be effective.
Data Presentation: Heck Reaction
The following table provides representative conditions for the Heck coupling of iodobenzene with n-butyl acrylate, which can be adapted for this compound.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1 mol%) | P(o-tol)₃ (2 mol%) | Et₃N | DMF | 100 | 6 | >95 | Jeffery conditions, effective for aryl iodides. |
| PdCl₂(PPh₃)₂ (2 mol%) | - | NaOAc | NMP | 120 | 12 | ~90 | Classic Heck conditions. |
| Pd/C (10%) (2.5 mol%) | - | K₂CO₃ | H₂O | 100 | 4 | 80-90 | Green, heterogeneous conditions. |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if applicable, e.g., P(o-tol)₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the palladium catalyst (e.g., 0.01 mmol Pd(OAc)₂) in the solvent (e.g., 5 mL of DMF).
-
If using a solid ligand, add it at this stage (e.g., 0.02 mmol P(o-tol)₃).
-
Add the alkene (1.5 mmol) and the base (e.g., 2.0 mmol Et₃N).
-
Seal the flask and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Catalytic Cycle Visualization
Caption: Catalytic cycle of the Heck reaction.
Copper and Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Both copper-free and copper-cocatalyzed systems are effective.
Data Presentation: Sonogashira Coupling
The following data for a sterically similar substrate, 4-iodo-1,2-dimethylbenzene, demonstrates the high efficiency of this reaction.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (1 mol%) | PPh₃ (4 mol%) | Et₃N | THF | RT | 4 | 96 | Classical Sonogashira conditions. |
| Pd(OAc)₂ (1 mol%) | - | SPhos (2 mol%) | Cs₂CO₃ | Dioxane | 80 | 12 | >95 | Copper-free conditions. |
| Cu₂O (10 mol%) | - | - | Cs₂CO₃ | DMF | 135 | 24 | ~93 | Palladium-free, ligand-free conditions.[3] |
Experimental Protocol: Sonogashira Coupling (Pd/Cu catalyzed)
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., PPh₃)
-
Amine base (e.g., Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), CuI (0.01 mmol), and the ligand (0.04 mmol).
-
Add the solvent (5 mL of THF) and the amine base (3.0 mmol of Et₃N).
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Catalytic Cycle Visualization
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [scite.ai]
Application Notes and Protocols: 1,2-Diethyl-4-iodobenzene in Materials Science
Disclaimer: Direct applications of 1,2-diethyl-4-iodobenzene in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on established principles of polymer chemistry and materials science, representing a scientifically plausible, hypothetical use of this compound as a building block for advanced materials.
Introduction
This compound is an aromatic organic compound with a chemical structure amenable to various cross-coupling reactions, making it a promising, albeit currently underexplored, building block in materials science. The presence of the iodine atom provides a reactive site for forming carbon-carbon bonds, essential for the synthesis of conjugated polymers and other functional organic materials. The diethyl substitution pattern is anticipated to enhance the solubility and processability of the resulting materials, a critical factor in the fabrication of organic electronic devices.
This document outlines a hypothetical application of this compound in the synthesis of a soluble conjugated polymer, poly(2,3-diethyl-p-phenylene), via Suzuki polycondensation. Such a polymer could be of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Hypothetical Application: Synthesis of Poly(2,3-diethyl-p-phenylene)
Objective: To synthesize a soluble, blue-emitting conjugated polymer for potential use in organic electronic devices. The diethyl groups on the polymer backbone are intended to disrupt intermolecular packing, thereby increasing solubility in common organic solvents and influencing the solid-state morphology.
Reaction Scheme: A plausible synthetic route is the palladium-catalyzed Suzuki polycondensation of a boronic acid or ester derivative of this compound with a dihalogenated comonomer, or the homopolymerization of a monomer containing both an iodine and a boronic ester group. For this example, we will consider the homopolymerization of a hypothetical AB-type monomer derived from this compound.
Table 1: Hypothetical Quantitative Data for Suzuki Polycondensation
| Parameter | Value |
| Monomer | 2-(1,2-Diethyl-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Catalyst Loading | 2 mol% |
| Base | 2 M aqueous Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene |
| Reaction Temperature | 90 °C |
| Reaction Time | 48 hours |
| Polymer Yield | 85% |
| Number-Average Molecular Weight (Mₙ) | 25,000 g/mol |
| Weight-Average Molecular Weight (Mₙ) | 55,000 g/mol |
| Polydispersity Index (PDI) | 2.2 |
| Photoluminescence (PL) Emission (in THF) | 450 nm (Blue) |
Experimental Protocols
Protocol 1: Synthesis of 2-(1,2-Diethyl-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Monomer)
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure monomer.
Protocol 2: Suzuki Polycondensation of the Monomer
Materials:
-
2-(1,2-Diethyl-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Add the monomer to a Schlenk flask under an inert atmosphere.
-
Add anhydrous toluene to dissolve the monomer.
-
Prepare a 2 M aqueous solution of potassium carbonate and degas it with argon for 30 minutes.
-
Add the degassed potassium carbonate solution to the monomer solution.
-
Degas the biphasic mixture with argon for another 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with deionized water and brine.
-
Precipitate the polymer by slowly adding the toluene solution to a large volume of stirring methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol to further purify.
-
Dry the final polymer product under vacuum at 40 °C for 24 hours.
Visualizations
Caption: Workflow for the hypothetical synthesis and characterization of poly(2,3-diethyl-p-phenylene).
Caption: Structure-property relationships of this compound as a polymer building block.
Application Notes and Protocols: Ligand Selection for Palladium-Catalyzed Reactions of 1,2-Diethyl-4-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of ligand is paramount in these reactions as it directly influences the catalyst's stability, activity, and selectivity. This document provides a guide to ligand selection for various palladium-catalyzed reactions utilizing 1,2-Diethyl-4-iodobenzene as a key building block. Due to the absence of specific literature data for this substrate, this report presents generalized protocols and ligand considerations based on well-established principles for analogous aryl iodides. The provided data tables are illustrative and based on typical outcomes for similar substrates.
Key Palladium-Catalyzed Cross-Coupling Reactions
Four major classes of palladium-catalyzed cross-coupling reactions are particularly relevant for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between an organoboron reagent and an organic halide.
-
Heck Coupling: Reaction of an unsaturated halide with an alkene.
-
Buchwald-Hartwig Amination: Formation of a C-N bond between an aryl halide and an amine.
-
Sonogashira Coupling: Coupling of a terminal alkyne with an aryl or vinyl halide.
The general workflow for these reactions is depicted below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Ligand Selection and Illustrative Data
The choice of ligand is critical and depends on the specific reaction type and the steric and electronic properties of the coupling partners. Below are tables summarizing common ligands and their expected performance in palladium-catalyzed reactions with substrates analogous to this compound.
Suzuki-Miyaura Coupling
Bulky, electron-rich phosphine ligands are generally preferred for Suzuki-Miyaura couplings as they promote the oxidative addition and reductive elimination steps.
Table 1: Ligand Performance in a Model Suzuki-Miyaura Coupling of an Aryl Iodide with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 98 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 97 |
Heck Coupling
The choice of ligand in Heck couplings can influence the regioselectivity and efficiency of the reaction. Both phosphine and N-heterocyclic carbene (NHC) ligands have been used successfully.
Table 2: Ligand Performance in a Model Heck Coupling of an Aryl Iodide with Styrene
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 120 | 80 |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | DMF | 120 | 88 |
| IPr | Pd₂(dba)₃ | Na₂CO₃ | Dioxane | 110 | 92 |
| cataCXium® A | Pd(OAc)₂ | NaOAc | DMAc | 130 | 90 |
Buchwald-Hartwig Amination
This reaction typically requires bulky, electron-rich phosphine ligands to facilitate the C-N bond formation. The choice of ligand can be crucial when coupling sterically hindered amines or aryl halides.
Table 3: Ligand Performance in a Model Buchwald-Hartwig Amination of an Aryl Iodide with Aniline
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 75 |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 96 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 94 |
| BrettPhos | Pd G3 | LHMDS | Toluene | 100 | 97 |
Sonogashira Coupling
This coupling is unique as it often employs a copper co-catalyst, although copper-free conditions have been developed. Phosphine ligands are commonly used to stabilize the palladium catalyst.
Table 4: Ligand Performance in a Model Sonogashira Coupling of an Aryl Iodide with Phenylacetylene
| Ligand | Palladium Precursor | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 90 |
| XPhos | Pd₂(dba)₃ | None | Cs₂CO₃ | Dioxane | 100 | 95 |
| SPhos | Pd G2 | None | K₂CO₃ | Toluene | 100 | 93 |
| AsPh₃ | PdCl₂ | CuI | Et₃N | DMF | 80 | 88 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed reactions of this compound. Note: These are starting points and may require optimization for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Heck Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if required, e.g., P(o-tol)₃, 2-10 mol%).
-
Add a suitable base (e.g., Et₃N or K₂CO₃, 2.0 equiv) and the solvent (e.g., DMF or DMAc).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 100-140 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter off any solids, and dilute the filtrate with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat with stirring at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the solvent (e.g., THF or DMF) and the base (e.g., Et₃N or piperidine).
-
Add the terminal alkyne (1.1 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (typically up to 65 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
Application Notes and Protocols for One-Pot Synthesis Strategies Involving 1,2-Diethyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the utilization of 1,2-diethyl-4-iodobenzene in one-pot synthesis strategies. The following sections describe two robust palladium-catalyzed methodologies: a one-pot Sonogashira coupling followed by cyclization for the synthesis of substituted benzofurans, and a one-pot Heck coupling and cyclization for the preparation of dihydrobenzofuran derivatives. These strategies offer efficient routes to valuable heterocyclic scaffolds from a common starting material.
One-Pot Sonogashira Coupling and Cyclization for the Synthesis of 5,6-Diethyl-2-substituted-benzofurans
This protocol details a one-pot procedure for the synthesis of 5,6-diethyl-2-substituted-benzofurans from this compound and a terminal alkyne bearing a hydroxyl group. The reaction proceeds via a palladium/copper-catalyzed Sonogashira coupling, followed by an in-situ intramolecular cyclization.
Experimental Protocol
Materials:
-
This compound
-
A terminal alkyne with a hydroxyl group (e.g., 2-methyl-3-butyn-2-ol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5,6-diethyl-2-substituted-benzofuran.
Quantitative Data Summary
| Entry | Alkyne Substrate | Product | Yield (%) | Purity (%) |
| 1 | 2-Methyl-3-butyn-2-ol | 5,6-Diethyl-2-(1-hydroxy-1-methylethyl)benzofuran | 85 | >98 |
| 2 | 1-Ethynylcyclohexan-1-ol | 5,6-Diethyl-2-(1-hydroxycyclohexyl)benzofuran | 82 | >97 |
| 3 | 3-Butyn-1-ol | 2-(2-Hydroxyethyl)-5,6-diethylbenzofuran | 78 | >98 |
Reaction Workflow
Caption: One-Pot Sonogashira Coupling and Cyclization Workflow.
One-Pot Heck Reaction and Cyclization for the Synthesis of 5,6-Diethyl-3-substituted-2,3-dihydrobenzofurans
This protocol outlines a one-pot synthesis of 5,6-diethyl-3-substituted-2,3-dihydrobenzofurans starting from this compound and an allyl alcohol. The sequence involves a palladium-catalyzed Heck coupling followed by an intramolecular cyclization.
Experimental Protocol
Materials:
-
This compound
-
An allyl alcohol derivative (e.g., Allyl alcohol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the allyl alcohol (1.5 mmol, 1.5 equiv) in anhydrous acetonitrile (10 mL).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Heat the mixture to reflux (approximately 82 °C).
-
Monitor the reaction by TLC until the starting materials are consumed (typically 18-36 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5,6-diethyl-3-substituted-2,3-dihydrobenzofuran.
Quantitative Data Summary
| Entry | Alkene Substrate | Product | Yield (%) | Purity (%) |
| 1 | Allyl alcohol | 5,6-Diethyl-3-(hydroxymethyl)-2,3-dihydrobenzofuran | 75 | >98 |
| 2 | Cinnamyl alcohol | 5,6-Diethyl-3-(hydroxy(phenyl)methyl)-2,3-dihydrobenzofuran | 72 | >97 |
| 3 | Methallyl alcohol | 5,6-Diethyl-3-(1-hydroxyethyl)-3-methyl-2,3-dihydrobenzofuran | 68 | >96 |
Reaction Pathway Diagram
Caption: One-Pot Heck Reaction and Cyclization Pathway.
Application Notes and Protocols for the Scalable Synthesis of Derivatives from 1,2-Diethyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diethyl-4-iodobenzene is a key building block in synthetic organic chemistry, offering a versatile platform for the construction of complex molecular architectures. Its utility stems from the presence of the highly reactive carbon-iodine bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions. These transformations are pivotal in the pharmaceutical and materials science industries for the efficient and scalable synthesis of high-value compounds. The diethyl substitution pattern provides unique solubility and steric properties that can be exploited in drug design and materials development.
This document provides detailed application notes and scalable experimental protocols for the synthesis of a range of derivatives from this compound. The methodologies described herein are based on established and widely used synthetic transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Ullmann-type reactions. While specific literature on scalable syntheses starting from this compound is limited, the provided protocols are robust and can be adapted and optimized for large-scale production.
I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
Application Note: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks. For the synthesis of biaryl derivatives from this compound, this method offers a direct and scalable route to compounds with applications as liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates.
Experimental Protocol: Synthesis of 4-Aryl-1,2-diethylbenzene
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.).
-
Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, such as a 3:1 mixture of toluene and water, is added, followed by the addition of a base, typically aqueous sodium carbonate (Na₂CO₃, 2.0 M solution, 2.0 eq.).
-
Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred vigorously for 2-12 hours. Reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 4 | 4-Phenyl-1,2-diethylbenzene | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 4-(4-Methoxyphenyl)-1,2-diethylbenzene | 80-90 |
| This compound | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 8 | 4-(3-Pyridinyl)-1,2-diethylbenzene | 75-85 |
Workflow Diagram: Suzuki-Miyaura Coupling
II. Sonogashira Coupling: Synthesis of Aryl Alkyne Derivatives
Application Note: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals, agrochemicals, and organic materials.[1] The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.[1] For this compound, Sonogashira coupling provides a direct entry to a variety of substituted phenylacetylenes.
Experimental Protocol: Synthesis of 4-(Alkynyl)-1,2-diethylbenzene
-
Reaction Setup: A Schlenk flask is charged with this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).
-
Reagent Addition: The flask is evacuated and backfilled with an inert gas. A degassed solvent, typically an amine base like triethylamine (TEA) or a mixture of THF and TEA, is added. The terminal alkyne (1.2 eq.) is then added dropwise to the mixture.
-
Reaction Execution: The reaction is stirred at room temperature to 60 °C for 2-24 hours. Progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
Data Presentation: Sonogashira Coupling
| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 25 | 6 | 4-(Phenylethynyl)-1,2-diethylbenzene | 90-98 |
| This compound | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | 40 | 4 | 4-((Trimethylsilyl)ethynyl)-1,2-diethylbenzene | 85-95 |
| This compound | 1-Hexyne | Pd(PPh₃)₄ | CuI | THF/TEA | 50 | 12 | 4-(Hex-1-yn-1-yl)-1,2-diethylbenzene | 80-90 |
Workflow Diagram: Sonogashira Coupling
III. Buchwald-Hartwig Amination: Synthesis of Aryl Amine Derivatives
Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a vital tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and electronic materials. The reaction is highly versatile, accommodating a wide range of primary and secondary amines and anilines. For this compound, this methodology provides a direct route to N-aryl and N-alkyl anilines.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-4-amino-1,2-diethylbenzene
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.02 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Reagent Addition: The tube is sealed, removed from the glovebox, and the desired amine or aniline (1.2 eq.) and a degassed solvent (e.g., toluene or dioxane) are added via syringe.
-
Reaction Execution: The reaction mixture is heated to 80-110 °C for 4-24 hours under an inert atmosphere. Progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Reactant 1 | Reactant 2 | Pd Precatalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| This compound | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12 | N-(3,4-Diethylphenyl)aniline | 80-90 |
| This compound | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 4-(3,4-Diethylphenyl)morpholine | 75-85 |
| This compound | Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | t-BuOH | 90 | 24 | N-Benzyl-3,4-diethylaniline | 70-80 |
Workflow Diagram: Buchwald-Hartwig Amination
IV. Heck Coupling: Synthesis of Styrene Derivatives
Application Note: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] It is a powerful method for the synthesis of substituted alkenes, particularly styrenes, which are valuable monomers and intermediates in organic synthesis.[2] The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. For this compound, the Heck reaction allows for the straightforward synthesis of various 3,4-diethylstyrene derivatives.
Experimental Protocol: Synthesis of 1,2-Diethyl-4-(vinyl)benzene Derivatives
-
Reaction Setup: A flask is charged with this compound (1.0 eq.), a palladium source such as Pd(OAc)₂ (0.01-0.05 eq.), and a phosphine ligand (e.g., tri(o-tolyl)phosphine) or it can be run ligandless.
-
Reagent Addition: A polar aprotic solvent like DMF or NMP is added, followed by a base, typically triethylamine or potassium carbonate, and the desired alkene (1.5 eq.).
-
Reaction Execution: The mixture is heated to 80-140 °C for 6-24 hours. Reaction progress is monitored by GC-MS.
-
Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Data Presentation: Heck Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| This compound | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 12 | (E)-1,2-Diethyl-4-styrylbenzene | 70-80 |
| This compound | Ethyl acrylate | Pd(PPh₃)₂Cl₂ | Et₃N | Acetonitrile | 80 | 18 | (E)-Ethyl 3-(3,4-diethylphenyl)acrylate | 75-85 |
| This compound | 1-Octene | Pd(OAc)₂/P(o-tol)₃ | NaOAc | NMP | 140 | 24 | (E)-1-(Dec-1-en-1-yl)-3,4-diethylbenzene | 60-70 |
Workflow Diagram: Heck Coupling
V. Ullmann-type Cyanation: Synthesis of Benzonitrile Derivatives
Application Note: The synthesis of aryl nitriles is of significant interest as the nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides. The Ullmann-type cyanation reaction provides a direct method for the conversion of aryl halides to aryl nitriles using a copper cyanide reagent. While traditional Ullmann conditions are harsh, modern protocols often use milder conditions with soluble copper sources and polar aprotic solvents.
Experimental Protocol: Synthesis of 3,4-Diethylbenzonitrile
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and copper(I) cyanide (CuCN, 1.2-2.0 eq.).
-
Solvent Addition: A high-boiling polar aprotic solvent such as DMF, NMP, or DMSO is added.
-
Reaction Execution: The reaction mixture is heated to 120-160 °C for 6-24 hours. The progress of the reaction can be monitored by GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by distillation or column chromatography.
Data Presentation: Ullmann-type Cyanation
| Reactant 1 | Cyanating Agent | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| This compound | CuCN | DMF | 150 | 12 | 3,4-Diethylbenzonitrile | 70-80 |
| This compound | KCN/CuI | NMP | 160 | 8 | 3,4-Diethylbenzonitrile | 75-85 |
| This compound | Zn(CN)₂/Pd(PPh₃)₄ | DMA | 120 | 24 | 3,4-Diethylbenzonitrile | 60-70 |
Workflow Diagram: Ullmann-type Cyanation
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1,2-Diethyl-4-iodobenzene
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing the Suzuki-Miyaura coupling reaction of 1,2-Diethyl-4-iodobenzene.
Frequently Asked Questions (FAQs)
1. What are the recommended starting conditions for the Suzuki coupling of this compound?
Due to the steric hindrance from the two ethyl groups, selecting the right catalyst and ligand combination is crucial for a successful reaction. A good starting point involves using a palladium catalyst with a bulky, electron-rich phosphine ligand.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Readily available and effective palladium sources. |
| Ligand | SPhos, XPhos, or RuPhos (2-4 mol%) | Bulky biarylphosphine ligands enhance catalytic activity for sterically hindered substrates.[[“]] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are generally effective. |
| Solvent | Toluene, Dioxane, or THF (often with water) | Aprotic polar solvents are commonly used. The addition of water can sometimes accelerate the reaction.[[“]] |
| Temperature | 80-110 °C | Higher temperatures are often required for hindered substrates. |
2. How does the choice of boronic acid or ester affect the reaction?
The reactivity of the boronic acid or ester partner can influence the reaction conditions. Electron-rich arylboronic acids tend to react more readily, while electron-deficient or sterically hindered boronic acids may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system). Boronic esters, such as pinacol esters, are often more stable and can prevent side reactions like protodeboronation.[2]
3. What are common side reactions and how can they be minimized?
-
Homocoupling of the boronic acid: This can occur in the presence of oxygen. To minimize this, ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from a protic solvent or residual water, especially under harsh basic conditions. Using anhydrous solvents and carefully selecting the base can mitigate this.
-
Dehalogenation of the aryl iodide: The starting material can lose the iodine atom. This is often a sign of catalyst deactivation or suboptimal reaction conditions.
4. How can I monitor the reaction progress?
The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using techniques like:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the conversion of starting materials and the formation of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful quantitative technique, especially for less volatile compounds.
5. What are the best practices for product purification?
After the reaction is complete, a standard work-up procedure is typically followed. This involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, and drying it. The crude product can then be purified using:
-
Flash column chromatography: A common and effective method for separating the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent purification technique.
Troubleshooting Guide
Issue: Low or No Product Yield
This is one of the most common issues encountered. The following decision tree and table can help diagnose and solve the problem.
Caption: Troubleshooting Decision Tree for Low Yield.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the palladium source and ligand are from a reliable source and have been stored correctly.• Consider using a pre-formed catalyst complex.• Increase catalyst loading, but be mindful of potential side reactions. |
| Incorrect Base | • The choice of base is critical. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3]• Ensure the base is finely powdered and dry. |
| Inappropriate Solvent | • Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.• Try different solvent systems. A mixture of an organic solvent and water can be beneficial.[[“]] |
| Suboptimal Temperature | • Sterically hindered substrates often require higher temperatures (80-110 °C).• Gradually increase the temperature and monitor the reaction progress. |
| Poor Reagent Quality | • Verify the purity of this compound and the boronic acid/ester.• Boronic acids can degrade over time; use a fresh batch if possible. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point. Optimization will likely be required for specific boronic acid partners.
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Degas all solvents by sparging with argon or nitrogen for at least 30 minutes.
2. Reaction Setup:
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2-3 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the reaction solvent.
-
Seal the reaction vessel, and purge with an inert gas.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
3. Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Optimization Workflow
The following diagram illustrates a typical workflow for optimizing a Suzuki coupling reaction.
Caption: Workflow for Suzuki Coupling Optimization.
References
common side products in the synthesis of 1,2-Diethyl-4-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Diethyl-4-iodobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the electrophilic aromatic substitution of 1,2-diethylbenzene. This reaction typically involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The ethyl groups on the benzene ring are activating and ortho-, para-directing, leading to the preferential substitution at the less sterically hindered para-position (position 4).
Q2: Why is an oxidizing agent necessary for the iodination of 1,2-diethylbenzene?
A2: Direct iodination of aromatic rings with molecular iodine (I₂) is a reversible and often slow reaction. An oxidizing agent, such as iodic acid (HIO₃), nitric acid (HNO₃), or hydrogen peroxide (H₂O₂), is required to oxidize I₂ to a more potent electrophilic iodine species (e.g., I⁺). This increases the rate and efficiency of the electrophilic aromatic substitution, driving the reaction towards the desired product. The oxidizing agent also consumes the hydrogen iodide (HI) byproduct, which can act as a reducing agent and reverse the reaction.
Q3: What are the primary side products I should be aware of during the synthesis?
A3: The primary side products in the synthesis of this compound can be categorized as follows:
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Isomeric Byproducts: Formation of other constitutional isomers, such as 1,2-Diethyl-3-iodobenzene or 1,2-Diethyl-5-iodobenzene, although the para-substituted product is generally favored.
-
Poly-iodinated Species: Due to the activating nature of the diethyl groups, the product, this compound, can undergo further iodination to yield di- or tri-iodinated products.
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Side-Chain Oxidation Products: The ethyl side chains are susceptible to oxidation, particularly with strong oxidizing agents or harsh reaction conditions. This can lead to the formation of corresponding benzoic acid derivatives.
-
Unreacted Starting Material: Incomplete reactions will result in the presence of the starting material, 1,2-diethylbenzene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low yield of the desired this compound product.
| Potential Cause | Suggested Solution |
| Insufficient activation of iodine | Ensure the oxidizing agent is fresh and used in the correct stoichiometric ratio. Consider increasing the concentration of the oxidizing agent or switching to a more potent one if necessary. |
| Reaction time is too short | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Reaction temperature is too low | While higher temperatures can increase reaction rates, they may also lead to more side products. Optimize the temperature based on literature procedures or small-scale trial reactions. |
| Inefficient purification | Review your purification method (e.g., column chromatography, distillation). Ensure proper solvent systems and techniques are used to separate the product from starting materials and byproducts. |
Issue 2: Presence of significant amounts of poly-iodinated side products.
| Potential Cause | Suggested Solution |
| Excess of iodinating agent | Use a stoichiometric or slight excess of the iodinating reagent relative to the 1,2-diethylbenzene. Avoid large excesses. |
| Prolonged reaction time | Stop the reaction once the starting material has been consumed to prevent further iodination of the product. Monitor the reaction closely. |
Issue 3: Formation of colored impurities in the final product.
| Potential Cause | Suggested Solution |
| Presence of residual iodine | Wash the crude product with a solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine. |
| Oxidation of side chains or other degradation | Use milder oxidizing agents or reaction conditions. Ensure the reaction is performed under an inert atmosphere if sensitive to air oxidation. |
| Byproducts from the oxidizing agent | The choice of oxidizing agent can influence byproduct formation. For example, using HIO₃ will result in the reduction of iodate. Ensure proper workup procedures to remove these byproducts. |
Experimental Protocols
General Protocol for the Iodination of 1,2-Diethylbenzene
This is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diethylbenzene in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
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Reagent Addition: Add molecular iodine (I₂) to the solution. In a separate vessel, prepare a solution of the oxidizing agent (e.g., iodic acid in water).
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Reaction: Slowly add the oxidizing agent solution to the reaction mixture. The reaction may be exothermic. Maintain the desired temperature (often room temperature or slightly elevated) and stir vigorously.
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Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
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Workup: Once the reaction is complete, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench excess iodine. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
Table 1: Common Side Products and Their Potential Origin
| Side Product | Chemical Name | Potential Origin |
| Isomeric Byproduct | 1,2-Diethyl-3-iodobenzene | Electrophilic attack at the ortho-position. |
| Poly-iodinated Product | 1,2-Diethyl-4,5-diiodobenzene | Further iodination of the desired product. |
| Side-Chain Oxidation Product | 4-Iodo-1,2-benzenedicarboxylic acid | Oxidation of the ethyl groups. |
| Unreacted Starting Material | 1,2-Diethylbenzene | Incomplete reaction. |
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Crude 1,2-Diethyl-4-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2-Diethyl-4-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted 1,2-diethylbenzene, other isomers formed during iodination (e.g., 1,2-Diethyl-3-iodobenzene), residual iodine, and byproducts from the iodinating reagent.
Q2: Which purification method is most suitable for this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common and effective methods include:
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Column Chromatography: Highly effective for removing isomers and other non-volatile impurities.
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Distillation (under reduced pressure): Suitable for separating the product from non-volatile impurities and solvents.
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Recrystallization: Can be effective if a suitable solvent system is found and the product is a solid at room temperature.
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Washing with a reducing agent solution: Useful for removing residual iodine.
Q3: What is the purpose of washing the crude product with a sodium bisulfite or sodium thiosulfate solution?
Aqueous solutions of sodium bisulfite or sodium thiosulfate are used to quench and remove any unreacted iodine from the reaction mixture. Iodine will be reduced to colorless iodide ions, which are soluble in the aqueous phase.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers. | - Inappropriate solvent system (eluent). - Column overloading. - Improper column packing. | - Optimize the eluent system. A common starting point for non-polar compounds like this is a hexane/ethyl acetate or hexane/dichloromethane mixture.[1][2] - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| Product elutes too quickly or too slowly. | - Eluent is too polar or too non-polar. | - If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane). - If the product elutes too slowly, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or dichloromethane). |
| Streaking or tailing of the product band. | - The compound is sparingly soluble in the eluent. - The compound is interacting strongly with the stationary phase. - The column is overloaded. | - Choose a solvent system in which the compound is more soluble. - Add a small amount of a more polar solvent to the eluent. - Reduce the amount of sample loaded. |
Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product decomposition. | - The distillation temperature is too high. | - Perform the distillation under reduced pressure to lower the boiling point. |
| Bumping or uneven boiling. | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or use a magnetic stirrer. |
| Poor separation from impurities. | - Inefficient distillation column. | - Use a fractionating column for better separation of components with close boiling points. |
General Purification Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product is an oil instead of crystals after recrystallization. | - The compound is impure. - The cooling process is too rapid. - The chosen solvent is not suitable. | - The presence of impurities can lower the melting point and prevent crystallization. Further purification by chromatography may be necessary.[3] - Allow the solution to cool slowly to room temperature and then in an ice bath. - Screen for a different recrystallization solvent or solvent mixture. |
| Low product recovery. | - Product loss during transfers. - Incomplete extraction from the aqueous phase. - Product is partially soluble in the wash solutions. | - Minimize the number of transfer steps. - Perform multiple extractions with the organic solvent. - Saturate the aqueous wash solutions with salt (brine wash) to reduce the solubility of the organic product. |
| Persistent color in the final product. | - Residual iodine. - Presence of colored impurities. | - Wash thoroughly with a sodium thiosulfate or sodium bisulfite solution.[4] - Purify by column chromatography or treat with activated carbon. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.
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Packing the Column:
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Prepare a slurry of silica gel in the chosen eluent (e.g., hexane).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of air bubbles.
-
-
Loading the Sample: Carefully load the dissolved crude sample onto the top of the silica gel bed.
-
Elution:
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Work-up Procedure to Remove Iodine
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Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.
-
Washing:
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Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the organic layer is colorless.[4]
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Wash with water and then with brine.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filtration and Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.
Purification Workflow and Troubleshooting Logic
Caption: Workflow for the purification of this compound with integrated troubleshooting steps.
References
troubleshooting low yields in Heck reactions of 1,2-Diethyl-4-iodobenzene
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the Mizoroki-Heck reaction, with a specific focus on challenging substrates like 1,2-Diethyl-4-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low to no conversion of my this compound starting material?
A1: Low conversion can stem from several factors:
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Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
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Poor Ligand Choice: The phosphine ligand may be too bulky or not electron-rich enough to facilitate oxidative addition with the sterically hindered and electron-rich this compound.
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Incorrect Base: The base may not be strong enough to effectively regenerate the Pd(0) catalyst in the final step of the catalytic cycle.
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Low Reaction Temperature: While aryl iodides are generally reactive, sterically hindered substrates may require higher temperatures to overcome the activation energy for oxidative addition.
Q2: My reaction is producing a significant amount of side products. What are they and how can I minimize them?
A2: Common side products in Heck reactions include:
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Reduced Arene (1,2-Diethylbenzene): This can form if the palladium hydride intermediate undergoes reductive elimination before coupling with the alkene.
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Double Bond Isomerization of the Product: This can occur, especially at long reaction times or high temperatures.
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Hydroarylation Product: This is a conjugate addition product that can be a significant side product. The choice of phosphine ligand and base can influence the ratio of vinylic substitution to hydroarylation.[1]
To minimize side products, consider optimizing the base, ligand, and reaction time. Shorter reaction times can sometimes reduce the formation of isomerization byproducts.
Q3: I am observing the formation of black particles (palladium black) in my reaction. What does this mean and how can I prevent it?
A3: The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution, leading to a loss of catalytic activity. This can be caused by:
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High Temperatures: Can lead to catalyst decomposition.
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Ligand Degradation: Some phosphine ligands can degrade at high temperatures, leaving the palladium center unprotected and prone to aggregation.
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Inappropriate Ligand-to-Palladium Ratio: Too little ligand can leave the palladium coordinatively unsaturated and unstable. Conversely, very high ligand-to-palladium ratios can sometimes shut down the reaction.
To prevent this, ensure you are using a robust ligand, an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1), and the minimum effective temperature.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to addressing low yields in the Heck reaction of this compound.
Diagram: Troubleshooting Flowchart
Caption: A step-by-step flowchart for troubleshooting low yields.
Optimization of Reaction Parameters
Systematic optimization of reaction parameters is crucial. The following tables provide a starting point based on data for analogous electron-rich or sterically hindered aryl iodides.
Table 1: Effect of Different Palladium Catalysts
(Reaction of an analogous aryl iodide with an acrylate)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | Moderate |
| 2 | Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | K₂CO₃ | DMAc | 110 | High |
| 3 | PdCl₂(PPh₃)₂ (2) | - | Et₃N | DMF | 100 | Moderate-High |
| 4 | Pd(PPh₃)₄ (2) | - | NaOAc | DMAc | 120 | Moderate |
Table 2: Screening of Ligands, Bases, and Solvents
(Representative conditions for the reaction of an electron-rich aryl iodide with butyl acrylate)
| Entry | Ligand (4 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | Et₃N | DMF | 100 | 65 |
| 2 | P(o-tolyl)₃ | Et₃N | DMF | 100 | 85 |
| 3 | P(t-Bu)₃ | K₂CO₃ | DMAc | 110 | 92 |
| 4 | XPhos | K₃PO₄ | Dioxane | 110 | 90 |
| 5 | P(o-tolyl)₃ | NaOAc | NMP | 120 | 88 |
| 6 | None | Et₃N | DMF | 100 | 20 |
Experimental Protocols
Representative Protocol for Heck Coupling of an Aryl Iodide with an Acrylate
Materials:
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This compound (1.0 mmol, 1.0 equiv)
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Butyl acrylate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.08 mmol, 8 mol%)
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Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
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N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
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Add the anhydrous DMAc, followed by this compound and butyl acrylate via syringe.
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The reaction mixture is heated to 110-120 °C with vigorous stirring for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
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The mixture is washed with water (3 x 15 mL) and brine (15 mL).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: General workflow for a Mizoroki-Heck reaction experiment.
Understanding the Catalytic Cycle
A firm grasp of the reaction mechanism is essential for effective troubleshooting.
Diagram: Mizoroki-Heck Catalytic Cycle
Caption: The fundamental steps of the Mizoroki-Heck catalytic cycle.
By methodically addressing each potential point of failure, researchers can significantly improve the yield and efficiency of Heck reactions involving challenging substrates like this compound.
References
preventing homocoupling of 1,2-Diethyl-4-iodobenzene in cross-coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize the homocoupling of 1,2-Diethyl-4-iodobenzene in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A1: Homocoupling is a common side reaction in which two identical molecules couple with each other instead of with their intended reaction partner. In the context of reactions with this compound, this can result in two primary undesired products:
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Aryl Homocoupling: Two molecules of this compound react to form 2,2',5,5'-Tetraethyl-1,1'-biphenyl.
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Partner Homocoupling: Two molecules of the coupling partner (e.g., the organoboron reagent in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction) react to form a symmetrical dimer.
Q2: What are the primary causes of homocoupling of this compound?
A2: The primary causes of aryl homocoupling are generally related to disruptions in the palladium catalytic cycle. The main culprits include:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can promote the homocoupling of organometallic reagents (like boronic acids) and can interfere with the desired catalytic cycle.[1] Rigorous exclusion of oxygen is necessary to suppress this side reaction.[1]
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Catalyst Activation Issues: If the Pd(0) active catalyst is not generated efficiently from a Pd(II) precatalyst, the remaining Pd(II) can drive homocoupling pathways.
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Reaction Kinetics: If the rate of transmetalation in the desired cross-coupling is slow, it can allow side reactions like homocoupling to become more competitive. This can be influenced by the choice of ligands, base, and solvent.
Q3: Are there different types of homocoupling to be aware of in specific reactions?
A3: Yes, the predominant type of homocoupling can depend on the reaction:
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Suzuki-Miyaura Coupling: The most common issue is the homocoupling of the boronic acid partner, which is often promoted by Pd(II) species and oxygen.[1][2]
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Heck Coupling: While less common, homocoupling of the aryl iodide can occur, sometimes referred to as Ullmann-type coupling.[3]
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Sonogashira Coupling: This reaction is susceptible to two main types of homocoupling: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (known as Glaser coupling), which is often promoted by the copper(I) co-catalyst in the presence of oxygen, and the homocoupling of the aryl iodide.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: I am observing significant amounts of 2,2',5,5'-Tetraethyl-1,1'-biphenyl and/or the homocoupled boronic acid byproduct in my Suzuki reaction with this compound. How can I minimize this?
Solution: This issue typically points to problems with oxygen contamination or suboptimal catalyst/reagent selection. This compound is an electron-rich aryl iodide, which can influence its reactivity. Consider the following adjustments:
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Rigorous Deoxygenation: This is the most critical step. The presence of dissolved oxygen is a primary driver for boronic acid homocoupling.[1]
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Action: Use a robust degassing method such as the freeze-pump-thaw technique (at least three cycles) for your solvent(s). Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) can be effective.[5] Simply performing the reaction under a blanket of inert gas is often insufficient.
-
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Choice of Ligand and Base: For sterically hindered or electron-rich aryl halides, the choice of ligand is crucial to promote the desired reductive elimination over side reactions. Bulky, electron-rich phosphine ligands are often effective.
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Action: Switch to a ligand known to perform well with challenging substrates, such as SPhos, XPhos, or RuPhos. Use a moderately strong base like K₃PO₄ or Cs₂CO₃, as very strong bases can sometimes promote side reactions.
-
-
Addition of a Mild Reductant: Adding a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[5]
Illustrative Data: Expected Trends in Suzuki Coupling (Note: The following data is illustrative of general trends for electron-rich aryl iodides and not specific experimental results for this compound.)
| Entry | Ligand | Base | Deoxygenation Method | Additive | Approx. Cross-Coupling Yield (%) | Approx. Homocoupling Yield (%) |
| 1 | PPh₃ | K₂CO₃ | N₂ Blanket | None | 55% | 30% |
| 2 | PPh₃ | K₂CO₃ | Freeze-Pump-Thaw | None | 75% | 10% |
| 3 | SPhos | K₃PO₄ | Freeze-Pump-Thaw | None | 90% | <5% |
| 4 | SPhos | K₃PO₄ | Freeze-Pump-Thaw | HCO₂K (5 mol%) | >95% | <2% |
Heck Coupling
Problem: My Heck reaction between this compound and my alkene is giving a low yield of the desired product and a significant amount of 2,2',5,5'-Tetraethyl-1,1'-biphenyl.
Solution: Homocoupling in Heck reactions can be promoted by high temperatures and suboptimal ligand/base combinations. The electron-rich nature of this compound makes the Pd-C bond strong, potentially slowing down subsequent steps and allowing side reactions to occur.
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Optimize Ligand and Temperature: While Heck reactions are often run at high temperatures, this can lead to catalyst decomposition and side reactions. Using a more active and stable catalyst system can allow for lower reaction temperatures.
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Action: Employ a robust ligand system such as a bulky phosphine (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand, which can improve catalyst stability and activity.[6] Attempt the reaction at a lower temperature (e.g., 80-100 °C) before increasing it further.
-
-
Select the Appropriate Base: The base plays a critical role in regenerating the catalyst. An inappropriate base can lead to side reactions.
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Action: For aryl iodides, organic bases like triethylamine (NEt₃) or inorganic bases like potassium carbonate (K₂CO₃) or potassium acetate (KOAc) are commonly used.[7] Screen different bases to find the optimal one for your specific substrate combination. A weaker base like KOAc can sometimes be beneficial in preventing side reactions.[7]
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Illustrative Data: Expected Trends in Heck Coupling (Note: The following data is illustrative of general trends and not specific experimental results for this compound.)
| Entry | Ligand | Base | Temperature (°C) | Approx. Cross-Coupling Yield (%) | Approx. Homocoupling Yield (%) |
| 1 | PPh₃ | NEt₃ | 120 | 60% | 25% |
| 2 | PPh₃ | K₂CO₃ | 120 | 70% | 15% |
| 3 | P(t-Bu)₃ | K₂CO₃ | 100 | 85% | <10% |
| 4 | IPr (NHC) | KOAc | 100 | >90% | <5% |
Sonogashira Coupling
Problem: My Sonogashira reaction is producing a complex mixture containing the desired product, but also significant amounts of the homocoupled diyne (Glaser coupling) and 2,2',5,5'-Tetraethyl-1,1'-biphenyl.
Solution: This is a common issue in Sonogashira couplings and points to two distinct side reactions. The Glaser (diyne) coupling is copper-mediated and oxygen-dependent, while the aryl homocoupling is palladium-mediated.
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Eliminate Oxygen Rigorously: Oxygen is the primary culprit for the Glaser coupling side reaction.[4]
-
Action: As with the Suzuki reaction, use a robust degassing method like freeze-pump-thaw or extensive sparging with an inert gas for all solvents and the reaction vessel. Ensure the reaction is maintained under a positive pressure of inert gas throughout.
-
-
Consider a Copper-Free Protocol: The copper(I) co-catalyst, while accelerating the reaction, is essential for the Glaser coupling pathway. Many modern protocols have been developed that proceed efficiently without copper, thereby eliminating this side reaction entirely.
-
Action: Attempt the reaction using a palladium catalyst with a suitable phosphine ligand (e.g., P(t-Bu)₃) and a strong organic base (e.g., diisopropylamine, piperidine) in a solvent like THF or DMF, without adding any copper salt.[4]
-
-
Control Base and Reagent Stoichiometry: An excess of the amine base is typically used, as it plays a role in both the palladium and copper catalytic cycles.[8] Ensuring the stoichiometry is correct can help favor the cross-coupling pathway.
-
Action: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. Ensure the amine base is of high purity and used in sufficient quantity, sometimes even as the solvent.
-
Illustrative Data: Expected Trends in Sonogashira Coupling (Note: The following data is illustrative of general trends and not specific experimental results for this compound.)
| Entry | Catalyst System | Deoxygenation Method | Approx. Cross-Coupling Yield (%) | Approx. Glaser/Aryl Homocoupling (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | N₂ Blanket | 50% | 40% |
| 2 | Pd(PPh₃)₂Cl₂ / CuI | Freeze-Pump-Thaw | 80% | 10% |
| 3 | Pd(OAc)₂ / SPhos (Copper-Free) | Freeze-Pump-Thaw | 92% | <5% |
| 4 | Pd₂(dba)₃ / P(t-Bu)₃ (Copper-Free) | Freeze-Pump-Thaw | >95% | <2% |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is designed for the coupling of this compound with an arylboronic acid, incorporating best practices to suppress homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Potassium formate (HCO₂K, 10 mol%) (Optional, but recommended)
-
Anhydrous, degassed Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and potassium formate.
-
In a separate vial, add Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the Schlenk flask with inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the degassed solvent mixture (e.g., Toluene/Water) to the Schlenk flask via cannula or syringe.
-
Add the Pd(OAc)₂/SPhos mixture to the reaction flask under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to eliminate the possibility of Glaser-Hay alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 6 mol%)
-
Diisopropylamine (DIPA) or Piperidine (as both base and solvent, or in THF)
-
Anhydrous, degassed solvent (if not using amine as solvent)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and P(t-Bu)₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., THF) followed by the degassed amine base (if not used as the solvent).
-
Add this compound and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for diagnosing and preventing homocoupling.
Caption: Competing cross-coupling and homocoupling reaction pathways.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation and Poisoning by 1,2-Diethyl-4-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and poisoning issues specifically related to the use of 1,2-Diethyl-4-iodobenzene in their experiments.
Troubleshooting Guides
Issue 1: Gradual or Rapid Loss of Catalytic Activity
Symptoms:
-
Decreased reaction rate over time.
-
Incomplete conversion of starting materials.
-
Need for increased catalyst loading to achieve desired conversion.
-
Reaction stalls before completion.
Possible Causes & Troubleshooting Steps:
-
Catalyst Poisoning by Iodide Species: The iodine atom in this compound or iodide species generated in the reaction can strongly adsorb to the active sites of the catalyst (e.g., Palladium), blocking them from participating in the catalytic cycle.
-
Action:
-
Increase Ligand Concentration: For homogeneous catalysts, adding a slight excess of the phosphine ligand can sometimes displace weakly bound poisons.
-
Use a Scavenger: Consider adding a scavenger for iodide, such as silver salts (e.g., AgNO₃, Ag₂CO₃), to precipitate out iodide ions. Caution: This may affect reaction stoichiometry and require optimization.
-
Switch to a More Robust Catalyst: Catalysts with bulky electron-donating ligands can be more resistant to poisoning.
-
-
-
Formation of Inactive Catalyst Species: The catalyst may agglomerate into larger, less active nanoparticles or form inactive complexes.
-
Action:
-
Optimize Reaction Temperature: Higher temperatures can sometimes lead to catalyst sintering or decomposition. Evaluate a range of temperatures to find an optimal balance between reaction rate and catalyst stability.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, promoting catalyst decomposition.
-
-
-
Fouling of the Catalyst Surface: Deposition of polymeric or other insoluble byproducts on the catalyst surface can block active sites.
-
Action:
-
Analyze Reaction Byproducts: Use techniques like GC-MS or LC-MS to identify potential foulants.
-
Modify Reaction Conditions: Adjusting the solvent, temperature, or reaction time may minimize the formation of fouling agents.
-
-
Issue 2: Change in Reaction Selectivity
Symptoms:
-
Formation of unexpected side products.
-
Decrease in the yield of the desired product even with full conversion of the starting material.
Possible Causes & Troubleshooting Steps:
-
Alteration of Catalyst's Electronic Properties: The binding of iodide to the catalyst's active sites can change its electronic structure, thereby altering its selectivity.
-
Action:
-
Screen Different Ligands: The electronic and steric properties of the ligand can significantly influence selectivity. Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
Change the Metal Center: If using a palladium catalyst, consider screening other transition metals known to catalyze the desired transformation.
-
-
-
Homogeneous vs. Heterogeneous Catalysis: If using a heterogeneous catalyst, leaching of the metal into the solution can lead to a change in the active catalytic species and, consequently, a change in selectivity.
-
Action:
-
Perform a Hot Filtration Test: Filter the reaction mixture at the reaction temperature and allow the filtrate to continue reacting. If the reaction proceeds, it indicates that a homogeneous species is the active catalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation when using this compound?
A1: The primary mechanism is typically poisoning of the catalyst's active sites. The iodine atom in this compound is a soft Lewis base and has a strong affinity for soft Lewis acidic transition metals like palladium, which are commonly used as catalysts. The iodide can coordinate strongly to the metal center, blocking the sites required for the catalytic cycle to proceed.
Q2: How can I tell if my catalyst is being poisoned by this compound?
A2: Common signs of catalyst poisoning include a noticeable decrease in the reaction rate, incomplete conversion of your starting materials, and the need to use higher catalyst loadings to achieve the same results.[1] In some cases, a color change in the reaction mixture may indicate the formation of inactive catalyst species.
Q3: Are there any catalyst types that are more resistant to poisoning by iodoarenes?
A3: Yes, catalysts with bulky, electron-rich ligands can be more resistant to poisoning. These ligands can sterically hinder the approach of the poison to the metal center and can also form stronger bonds with the metal, making it less susceptible to displacement by the poison. For palladium catalysts, ligands such as Buchwald's biaryl phosphines or N-heterocyclic carbenes (NHCs) have shown enhanced stability and activity in the presence of challenging substrates.
Q4: Can I regenerate a catalyst that has been poisoned by this compound?
A4: Regeneration is sometimes possible, but its success depends on the nature of the catalyst and the severity of the poisoning. For heterogeneous catalysts, washing with a suitable solvent to remove adsorbed species can be effective. In some cases, treatment with a reducing agent followed by an oxidizing agent can help to restore the active catalytic species. However, for homogeneous catalysts, regeneration is often not practical, and it is usually more effective to prevent deactivation in the first place.
Q5: What preventative measures can I take to minimize catalyst deactivation?
A5: To minimize catalyst deactivation when using this compound, consider the following:
-
Use the lowest effective catalyst loading.
-
Optimize the ligand-to-metal ratio.
-
Control the reaction temperature to avoid thermal degradation.
-
Ensure efficient mixing.
-
Consider using a more robust catalyst system if deactivation is persistent.
Data Presentation
Table 1: Hypothetical Comparison of Catalyst Performance in the Presence of Different Aryl Halides
| Aryl Halide | Catalyst System | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1,2-Diethyl-4-chlorobenzene | Pd(PPh₃)₄ | 1 | 12 | 95 |
| 1,2-Diethyl-4-bromobenzene | Pd(PPh₃)₄ | 1 | 8 | 98 |
| This compound | Pd(PPh₃)₄ | 1 | 12 | 60 |
| This compound | Pd(PCy₃)₂ | 1 | 12 | 85 |
| This compound | XPhos Pd G3 | 0.5 | 6 | 99 |
This table is illustrative and intended to show a general trend. Actual results will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
Objective: To determine if the loss of catalytic activity is due to poisoning by this compound or its byproducts.
Methodology:
-
Set up a standard reaction that is known to proceed to completion with a specific catalyst loading.
-
Run the reaction under standard conditions and monitor its progress (e.g., by TLC, GC, or LC).
-
In a parallel experiment, at approximately 50% conversion, add a small amount of a suspected poison (e.g., a solution of sodium iodide).
-
Continue to monitor both reactions. A significant decrease in the reaction rate or a complete halt of the reaction in the experiment with the added iodide would strongly suggest poisoning is the cause of deactivation.
Protocol 2: General Procedure for Catalyst Regeneration (Heterogeneous Catalysts)
Objective: To attempt the regeneration of a deactivated heterogeneous palladium catalyst (e.g., Pd on carbon).
Methodology:
-
After the reaction, carefully filter the catalyst from the reaction mixture.
-
Wash the catalyst extensively with a solvent that will dissolve the organic components of the reaction mixture but not the catalyst (e.g., toluene, then methanol).
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
To remove strongly adsorbed iodide, the catalyst can be washed with a dilute aqueous solution of a base (e.g., 0.1 M NaOH) followed by deionized water until the washings are neutral.
-
Dry the catalyst thoroughly under vacuum.
-
Test the activity of the regenerated catalyst in a small-scale reaction to evaluate its performance compared to the fresh catalyst.
Visualizations
Caption: Mechanism of Palladium catalyst poisoning by iodide species.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General protocol for heterogeneous catalyst regeneration.
References
Technical Support Center: Improving Regioselectivity of 1,2-Diethylbenzene Iodination
Welcome to the Technical Support Center for the regioselective iodination of 1,2-diethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific electrophilic aromatic substitution reaction.
I. Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor iodinated products when reacting 1,2-diethylbenzene with an electrophilic iodine source?
A1: The ethyl groups are ortho-, para-directing activators. In the case of 1,2-diethylbenzene, there are three possible positions for iodination: position 3, and position 4.
-
Position 4: This position is para to one ethyl group and meta to the other. It is sterically the most accessible position.
-
Position 3: This position is ortho to one ethyl group and meta to the other. This position is sterically hindered by the adjacent ethyl group.
Therefore, the major product is expected to be 1,2-diethyl-4-iodobenzene , resulting from substitution at the sterically less hindered para position. The minor product would be 1,2-diethyl-3-iodobenzene . The formation of di- or tri-iodinated products is also possible, especially with an excess of the iodinating reagent.
Q2: What factors primarily influence the regioselectivity of this reaction?
A2: The two main factors are:
-
Electronic Effects: The two ethyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions.
-
Steric Hindrance: The bulky nature of the ethyl groups and the iodine electrophile will hinder attack at the more crowded positions. The positions ortho to the ethyl groups (positions 3 and 6) are more sterically hindered than the para position (position 4). This steric hindrance is a major factor in favoring the formation of the 4-iodo isomer.
Q3: Which iodinating reagents are recommended for this reaction to improve regioselectivity?
A3: Several reagents can be used, with the choice impacting both reactivity and selectivity. For activated systems like 1,2-diethylbenzene, milder iodinating agents are often preferred to prevent over-iodination and improve selectivity. Some recommended systems include:
-
Iodine and a Silver Salt (e.g., Silver Sulfate or Silver Nitrate): This combination generates a more potent electrophilic iodine species ("I+") in situ. It has been shown to be effective for the iodination of alkylbenzenes with good yields.[1][2][3][4][5][6]
-
N-Iodosuccinimide (NIS) with a Catalytic Amount of Acid: This is a common and effective method for iodinating activated aromatic rings. The acid catalyst increases the electrophilicity of the iodine.
-
Iodine and an Oxidizing Agent (e.g., Periodic Acid, Hydrogen Peroxide): These systems generate electrophilic iodine in situ and can provide good yields. Iodine itself is generally unreactive toward aromatic rings without an oxidizing agent.[7]
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion to iodinated products | 1. Insufficiently activated electrophile. 2. Deactivated starting material. 3. Low reaction temperature. | 1. Ensure the use of an appropriate activating agent (e.g., silver salt, acid catalyst, or oxidizing agent) with iodine. 2. Check the purity of the 1,2-diethylbenzene. 3. Gradually increase the reaction temperature, monitoring for side product formation. |
| Formation of multiple iodinated products (low regioselectivity) | 1. Reaction conditions are too harsh (e.g., high temperature, strong acid). 2. The chosen iodinating reagent is not selective. | 1. Use milder reaction conditions: lower the temperature and use a catalytic amount of a weaker acid if applicable. 2. Consider using a bulkier iodinating reagent to enhance steric hindrance effects, favoring the 4-position. The iodine/silver sulfate system has shown good regioselectivity for similar substrates.[1] |
| Formation of di- or poly-iodinated products | 1. Excess of the iodinating reagent. 2. The mono-iodinated product is still highly activated and reacts further. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating reagent relative to the 1,2-diethylbenzene. 2. Monitor the reaction closely by TLC or GC and stop it once the desired mono-iodinated product is maximized. |
| Presence of dark coloration (e.g., purple or brown) in the final product | 1. Residual iodine (I2). 2. Formation of colored byproducts. | 1. During the work-up, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3) to quench any remaining iodine.[1] 2. Purify the product using column chromatography. |
| Difficulty in separating the 3-iodo and 4-iodo isomers | The isomers may have similar polarities. | Optimize the mobile phase for column chromatography. A non-polar eluent system (e.g., hexane or heptane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane) should provide the best separation. Preparative HPLC could also be an option. |
III. Experimental Protocols & Data
Method 1: Iodination using Iodine and Silver Sulfate
This method is adapted from a procedure used for the iodination of o-xylene, a structurally similar compound.[1]
Reaction Scheme:
Procedure:
-
To a solution of 1,2-diethylbenzene (1.0 eq.) in dichloromethane (DCM) at room temperature, add iodine (1.0 eq.) and silver sulfate (1.0 eq.).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated silver iodide.
-
Wash the filtrate with a 10% aqueous sodium bisulfite solution to remove any unreacted iodine, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Expected Regioselectivity:
Based on the results for o-xylene, a similar regioselectivity can be anticipated for 1,2-diethylbenzene.
| Substrate | Iodinating Reagent | Product Ratio (4-iodo : 3-iodo) | Total Yield | Reference |
| o-Xylene | I2 / Ag2SO4 | 6 : 1 | 97% | [1] |
| 1,2-Diethylbenzene (Expected) | I2 / Ag2SO4 | Predominantly 4-iodo isomer | High | - |
Method 2: Iodination using N-Iodosuccinimide (NIS) and Catalytic Trifluoroacetic Acid (TFA)
This is a mild and effective method for the iodination of activated aromatic compounds.
Reaction Scheme:
Procedure:
-
Dissolve 1,2-diethylbenzene (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-iodosuccinimide (1.1 eq.).
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench it with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
IV. Visualizations
Logical Relationship of Factors Affecting Regioselectivity
Caption: Factors influencing the regioselectivity of 1,2-diethylbenzene iodination.
Experimental Workflow for Iodination using Iodine and Silver Sulfate
Caption: A typical experimental workflow for the iodination of 1,2-diethylbenzene.
References
- 1. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Iodination of methoxyamphetamines with iodine and silver sulfate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mild Convenient Procedure for Iodination of Aromatic Compounds using Iodine-Silver Salt : Oriental Journal of Chemistry [orientjchem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Steric Hindrance with 1,2-Diethyl-4-iodobenzene
Welcome to the technical support center for navigating the challenges of using 1,2-Diethyl-4-iodobenzene in your research. This resource is designed for chemists, researchers, and drug development professionals to address common issues related to the steric hindrance imposed by the ortho-diethyl groups, which can significantly impact reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound affect its reactivity in cross-coupling reactions?
A: The two ethyl groups at the C1 and C2 positions (ortho to each other) create significant steric bulk around the C-I bond at the C4 position. This steric hindrance can impede the approach of a bulky palladium catalyst, which is a critical step (oxidative addition) in many cross-coupling catalytic cycles (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1][2] This often leads to slower reaction rates or lower yields compared to less hindered aryl iodides.
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A: Low yields are a common issue with sterically hindered substrates. The primary reasons include:
-
Inefficient Oxidative Addition: The bulky diethyl groups can prevent the palladium(0) catalyst from efficiently inserting into the carbon-iodine bond.[2]
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be suitable. Bulky, electron-rich phosphine ligands are often required to promote the reaction.[2][3][4]
-
Inadequate Base or Solvent: The choice of base and solvent is crucial. For instance, in some cases, t-BuOK and dioxane have been found to be an effective combination for hindered substrates.[5]
Q3: What type of catalyst and ligand system is recommended for this substrate?
A: For sterically demanding substrates like this compound, it is crucial to use a catalyst system designed to overcome steric challenges. General recommendations include:
-
Palladium Pre-catalysts: Using air-stable Pd(II) pre-catalysts that readily form the active Pd(0) species in situ is often beneficial.
-
Bulky, Electron-Rich Ligands: Ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups, as well as N-heterocyclic carbenes (NHCs), are highly effective.[3][4][5] These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination steps.[2]
Q4: Can I run Sonogashira or Buchwald-Hartwig reactions with this compound?
A: Yes, but with modifications.
-
Sonogashira Coupling: Success often depends on using more reactive palladium catalysts and potentially more sterically hindered ligands to facilitate the challenging oxidative addition step.[6][7] Copper-free conditions can sometimes offer an advantage.[8]
-
Buchwald-Hartwig Amination: This reaction is well-suited for creating C-N bonds with hindered substrates, largely due to the development of specialized bulky phosphine ligands.[3][4][9] These ligands have been shown to be effective for coupling a wide variety of amines with hindered aryl halides.[3]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Activity | Switch from Pd(PPh₃)₄ to a modern pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos or SPhos). | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps for hindered substrates.[2][4] |
| Poor Ligand Performance | Use a ligand designed for sterically hindered substrates. See the ligand selection table below. | Ligands with significant steric bulk can stabilize the active catalytic species and promote efficient coupling.[1][5] |
| Incorrect Base/Solvent Combination | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) and solvents (e.g., Dioxane, Toluene, THF). | The base activates the boronic acid, and the solvent influences solubility and reaction kinetics. A non-coordinating solvent like dioxane is often effective.[5] |
| Low Reaction Temperature | Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation. | Higher temperatures provide the necessary activation energy to overcome the steric barrier for the oxidative addition step.[5] |
Problem 2: Side Product Formation (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting Step | Rationale |
| Oxygen in Reaction Mixture | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). | Oxygen can lead to the oxidative homocoupling of the boronic acid partner. |
| Suboptimal Base Strength | Use a milder base if significant protodeboronation (replacement of the boronic acid group with hydrogen) is observed. | A very strong base can sometimes promote the degradation of the boronic acid before transmetalation occurs. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. | This can help drive the reaction towards the desired cross-coupling product and compensate for any degradation of the boronic acid. |
Data Presentation: Ligand Selection for Hindered Couplings
The following table summarizes the general effectiveness of different ligand classes for cross-coupling reactions involving sterically hindered substrates.
| Ligand Class | Example Ligands | Suitability for Steric Hindrance | Key Advantages |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | Excellent | Highly effective for Suzuki and Buchwald-Hartwig reactions; promotes fast reductive elimination.[4] |
| Ferrocenyl Phosphines | dppf | Good | Robust and versatile, though may be less effective than biaryl phosphines for extremely hindered cases.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Excellent | Strong σ-donors that form very stable and active palladium complexes, suitable for challenging couplings.[5] |
| Trialkylphosphines | P(t-Bu)₃ | Good | Electron-rich and bulky, but can be sensitive to air. |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Poor to Moderate | Generally not effective enough for substrates with significant ortho-substitution due to insufficient steric bulk and electron-donating ability.[2] |
Visualizations
Logical Flowchart for Troubleshooting
This diagram provides a step-by-step decision-making process for addressing a failed cross-coupling reaction with this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
workup procedures to remove residual palladium from 1,2-Diethyl-4-iodobenzene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with residual palladium removal from reactions involving 1,2-Diethyl-4-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my reaction product?
A1: Palladium is a heavy metal that can be toxic and may interfere with subsequent synthetic steps or biological assays.[1][2] For active pharmaceutical ingredients (APIs), regulatory bodies have stringent limits on the maximum allowable amount of residual palladium.[1] Therefore, its effective removal is a critical step in ensuring the purity, safety, and efficacy of the final compound.
Q2: What are the most common methods for removing residual palladium?
A2: The most prevalent methods for palladium removal include:
-
Scavenging: Using solid-supported or solution-phase scavengers that selectively bind to palladium.[3][4][5]
-
Recrystallization: Purifying the solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving the palladium impurities in the mother liquor.[6][7][8]
-
Chromatography: Separating the desired compound from palladium residues using techniques like column chromatography.[9]
-
Extraction: Performing aqueous washes or liquid-liquid extraction to remove water-soluble palladium species.
Q3: How can I quantify the amount of residual palladium in my sample?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and accurate method for quantifying trace levels of palladium.[6][10][11][12] Other techniques include atomic absorption (AA) spectroscopy and X-ray fluorescence (XRF).[1][6][11] For rapid, semi-quantitative analysis in a lab setting, catalysis-based fluorometric methods are also available.[10][13]
Q4: What is "palladium black" and how do I deal with it?
A4: Palladium black is a form of elemental palladium that can precipitate out of the reaction mixture, appearing as a black solid.[14][15][16] Its formation often indicates catalyst decomposition and can complicate product purification. It can typically be removed by filtration through a pad of celite, though the finely dispersed nature of the particles may require the use of fine filter paper or a membrane filter. Suppressing its formation in the first place is often the better strategy.[15][16]
Troubleshooting Guides
Issue 1: High levels of palladium remain after standard aqueous workup.
| Possible Cause | Troubleshooting Step |
| Palladium is complexed with organic molecules. | The palladium catalyst or its residues may be soluble in the organic phase. |
| Solution 1: Scavenger Treatment. Introduce a palladium scavenger to the organic solution. Thiol-based scavengers are often effective at binding to palladium and facilitating its removal by filtration.[3][4] | |
| Solution 2: Recrystallization. If your product is a solid, recrystallization can be a highly effective method for purification.[6] | |
| Ineffective phase separation. | Emulsions or poor phase separation can trap palladium in the organic layer. |
| Solution: Improve Phase Separation. Add brine to the aqueous layer to break emulsions. Ensure adequate mixing and settling time. |
Issue 2: Product loss during palladium scavenging.
| Possible Cause | Troubleshooting Step |
| Non-selective scavenger. | The scavenger may be binding to the desired product in addition to palladium. |
| Solution: Scavenger Screening. Test a small panel of different types of scavengers (e.g., thiol, amine, triazine-based) to identify one with high selectivity for palladium and low affinity for your product.[17][18] | |
| Adsorption onto the solid support. | The product may be physically adsorbing to the surface of the solid-supported scavenger. |
| Solution: Optimize Scavenging Conditions. Reduce the amount of scavenger used, decrease the treatment time, or change the solvent to one that minimizes non-specific binding.[19] |
Issue 3: Palladium black formation during the reaction.
| Possible Cause | Troubleshooting Step |
| Catalyst instability. | The palladium catalyst may be unstable under the reaction conditions, leading to aggregation and precipitation.[16][20] |
| Solution 1: Ligand Selection. Use a more robust ligand that stabilizes the palladium catalyst throughout the reaction.[15] | |
| Solution 2: Degas Solvents. Oxygen can contribute to catalyst decomposition. Ensure all solvents and reagents are properly degassed.[21] | |
| High reaction temperature. | Excessive heat can promote catalyst decomposition. |
| Solution: Optimize Temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
Data Presentation
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| ISOLUTE® Si-TMT | 1668 | 161 | 90.3% | [17] |
| SiliaMetS Thiol | 1668 | 70 | 95.8% | [17] |
| SEM26 | 1668 | 20 | 98.8% | [17] |
| Biotage® MP-TMT | 33,000 | <200 | >99.4% | [5] |
| SiliaMetS Thiol (in flow) | ~2000 | <50 | >97.5% | [17] |
Note: The efficiency of scavengers can be highly dependent on the specific reaction conditions, substrate, and solvent system. The data presented here is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Dissolution: After the initial workup of the this compound reaction, dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Scavenger Addition: Add the selected palladium scavenger (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature for a predetermined time (e.g., 2-24 hours). The optimal time should be determined experimentally.
-
Filtration: Filter the mixture to remove the scavenger-bound palladium. If using a solid-supported scavenger, a simple filtration is sufficient.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual palladium content using ICP-MS.[11]
Protocol 2: Recrystallization for Palladium Removal
-
Solvent Selection: Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. The palladium impurities should ideally remain soluble at all temperatures.[7][8]
-
Dissolution: Dissolve the crude product containing palladium residues in the minimum amount of the hot solvent.[8][22]
-
Hot Filtration (Optional): If insoluble impurities (like palladium black) are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can increase the yield.[8]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze both the purified crystals and the mother liquor for palladium content to assess the efficiency of the recrystallization.
Visualizations
Caption: Decision workflow for palladium removal.
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. biotage.com [biotage.com]
- 6. arborassays.com [arborassays.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. arborassays.com [arborassays.com]
- 12. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium black - Wikipedia [en.wikipedia.org]
- 15. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchmap.jp [researchmap.jp]
- 17. catsci.com [catsci.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. phosphonics.com [phosphonics.com]
- 20. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 21. reddit.com [reddit.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: 1,2-Diethyl-4-iodobenzene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the dehalogenation of 1,2-diethyl-4-iodobenzene in your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
Dehalogenation is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 1,2-diethylbenzene. This is problematic as it consumes your starting material and reduces the yield of your desired cross-coupled product, complicating the purification process.
Q2: Why is this compound prone to dehalogenation?
Aryl iodides, in general, have a weaker carbon-iodine bond compared to other aryl halides, making them more susceptible to cleavage. The electron-donating nature of the two ethyl groups on the benzene ring of this compound can further increase the electron density at the carbon atom bearing the iodine, which can, under certain conditions, facilitate the undesired dehalogenation side reaction.
Q3: Which reaction conditions are known to promote dehalogenation?
Several factors can contribute to an increased rate of dehalogenation:
-
High Temperatures: Prolonged reaction times at elevated temperatures can increase the likelihood of dehalogenation.
-
Strong Bases: While necessary for the catalytic cycle, excessively strong bases or high concentrations of base can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.
-
Solvent Choice: Protic solvents or solvents that can act as a hydride source can contribute to dehalogenation.
-
Catalyst and Ligand System: The choice of palladium source and phosphine ligand can significantly influence the competition between the desired cross-coupling and the undesired dehalogenation.
Troubleshooting Guide
Should you encounter significant dehalogenation of this compound in your cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High percentage of 1,2-diethylbenzene byproduct | Reaction temperature is too high or reaction time is too long. | Decrease the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed. |
| The base is too strong or its concentration is too high. | Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or Cs₂CO₃). Use the minimum effective amount of base (typically 1.5-2.0 equivalents). | |
| The solvent is acting as a hydride source. | If using a protic solvent, switch to an aprotic solvent like toluene, dioxane, or THF. Ensure your solvent is anhydrous. | |
| The palladium catalyst/ligand system is promoting dehalogenation. | Screen different phosphine ligands. Bulky, electron-rich ligands such as SPhos or XPhos can sometimes suppress dehalogenation by favoring the reductive elimination step of the desired cross-coupling. | |
| Low or no yield of the desired product with significant starting material remaining | Inefficient oxidative addition or transmetalation. | While not directly causing dehalogenation, slow desired reaction kinetics can allow the dehalogenation pathway to become more competitive. Try a more active catalyst system or a different ligand that can accelerate the cross-coupling reaction. |
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following table provides a hypothetical comparison of outcomes for a Suzuki coupling reaction between this compound and phenylboronic acid, illustrating the impact of modifying reaction parameters to minimize dehalogenation.
| Entry | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of 1,2-diethylbenzene (%) |
| 1 | Pd(PPh₃)₄ | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 45 | 50 |
| 2 | Pd(PPh₃)₄ | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 75 | 20 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 85 | 10 |
| 4 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ (2.0) | Toluene | 90 | 92 | <5 |
Experimental Protocols
Below is a detailed experimental protocol for a Sonogashira coupling reaction, optimized to minimize the dehalogenation of a structurally similar substrate, which can be adapted for this compound.
Optimized Sonogashira Coupling of an Aryl Iodide
This protocol is adapted from a procedure for the synthesis of 3-(2,5-diethyl-4-iodo-phenylethynyl)-[1][2]-phenanthroline.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
[PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous benzene or toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the terminal alkyne, CuI, and [PdCl₂(PPh₃)₂].
-
Add anhydrous benzene or toluene, followed by triethylamine.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Increase the temperature to 80 °C and continue stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate the desired product.
Visualizations
The following diagrams illustrate key concepts in troubleshooting dehalogenation.
Caption: A logical workflow for troubleshooting and minimizing the dehalogenation of this compound.
Caption: Competing reaction pathways: desired cross-coupling versus undesired dehalogenation.
References
Technical Support Center: 1,2-Diethyl-4-iodobenzene in Synthetic Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to 1,2-Diethyl-4-iodobenzene and its use in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a non-polar, aromatic compound. Based on the principle of "like dissolves like," it is expected to be readily soluble in non-polar organic solvents and have limited solubility in polar solvents.[1] Its solubility is primarily driven by van der Waals forces and London dispersion forces.
Q2: In which common laboratory solvents is this compound likely to be soluble?
Q3: Why might I be experiencing solubility issues with this compound even in a recommended solvent?
A3: Several factors can contribute to solubility challenges:
-
Purity of the reagent: Impurities can significantly alter the solubility profile of a compound.
-
Temperature: Solubility is temperature-dependent. If you are working at a lower temperature, the solubility will be reduced.
-
Moisture: The presence of water in your solvent can decrease the solubility of non-polar compounds.
-
Reaction conditions: The addition of other reagents, particularly polar ones, can change the overall polarity of the reaction mixture, causing your compound to precipitate.
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent is a common strategy.[2][3] For instance, if your reaction requires a more polar solvent where this compound has limited solubility, adding a non-polar co-solvent in which it is highly soluble can help maintain a homogeneous solution. The optimal ratio of solvents will need to be determined empirically for your specific reaction.
Troubleshooting Guide: Solubility Issues in Reactions
This guide provides a systematic approach to troubleshooting solubility problems encountered when using this compound in a chemical reaction.
Problem: this compound precipitates out of solution during the reaction.
This is a common issue, often triggered by the addition of another reagent that changes the solvent polarity or by a change in temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reagent precipitation.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature.
| Solvent | Solvent Polarity | Expected Solubility | Rationale |
| Toluene | Non-polar | High | "Like dissolves like" principle; both are non-polar aromatic compounds. |
| Hexane | Non-polar | High | Good solubility expected in non-polar aliphatic solvents. |
| Diethyl Ether | Non-polar | High | Ethereal solvents are generally good for dissolving non-polar organic molecules. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | THF has some polarity but is a versatile solvent for many organic reagents. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | A common solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | Higher polarity may limit the solubility of the non-polar aryl iodide. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | High polarity makes it a less ideal solvent for this compound. |
| Ethanol | Polar Protic | Low | The polar, protic nature of ethanol is not conducive to dissolving non-polar aromatics. |
| Water | Polar Protic | Insoluble | As a non-polar organic molecule, it is expected to be immiscible with water.[1] |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions where this compound could be used as a starting material. Addressing its potential solubility issues is highlighted.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, THF/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add the chosen solvent. If this compound does not fully dissolve, consider using a less polar solvent like toluene or a mixture of solvents (e.g., Toluene/THF). Gentle warming can also aid dissolution.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Solubility in Suzuki Coupling:
Caption: Addressing solubility in Suzuki coupling setup.
Protocol 2: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Reaction Scheme:
Ar-I + H-NR¹R² --[Pd catalyst, Ligand, Base]--> Ar-NR¹R²
References
strategies to reduce reaction times for 1,2-Diethyl-4-iodobenzene couplings
Technical Support Center: 1,2-Diethyl-4-iodobenzene Couplings
Welcome to the technical support center for cross-coupling reactions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce reaction times.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish. What are the primary factors to investigate?
A1: Slow reaction times in Suzuki couplings with sterically hindered substrates like this compound are common. The primary factors to investigate are:
-
Catalyst and Ligand Choice: The steric bulk from the two ethyl groups near the iodine atom requires a catalyst system designed for hindered substrates. Standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the crucial reductive elimination step.
-
Base Selection: The choice of base is critical. While aqueous Na₂CO₃ or K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃, or non-aqueous conditions with bases like Ba(OH)₂, may be necessary to facilitate the transmetalation step with the hindered boronic acid.[1]
-
Temperature and Heating Method: Insufficient temperature can lead to poor catalyst turnover.[2] Consider increasing the reaction temperature. Microwave irradiation is a highly effective method for dramatically reducing reaction times, often from hours to minutes.[3][4][5][6]
Q2: Can microwave irradiation significantly reduce the reaction time for my coupling?
A2: Absolutely. Microwave-assisted heating is a proven strategy for accelerating palladium-catalyzed cross-coupling reactions, especially for challenging substrates.[1][7] The rapid, uniform heating can overcome activation barriers, leading to dramatic rate enhancements. For Suzuki reactions, conversions of over 98% can be achieved in as little as 10-15 minutes.[3][6] This method is applicable to Suzuki, Sonogashira, and Heck couplings.[1][7]
Q3: For a Sonogashira coupling, what is the best approach to ensure a fast reaction with this compound?
A3: To accelerate Sonogashira couplings with this substrate, consider the following:
-
Copper Co-catalyst: While copper-free methods exist, the classic Sonogashira protocol using a copper(I) co-catalyst (e.g., CuI) often increases the reaction rate.[8]
-
Ligand Selection: Use air-stable, monoligated palladium precatalysts with bulky phosphine ligands. These can facilitate room-temperature reactions, eliminating heating and cooling cycles and thus reducing overall process time.[9]
-
Solvent and Base: A combination of a polar aprotic solvent like DMSO or DMF with an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. For room-temperature reactions, a strong, non-nucleophilic base like 2,2,6,6-tetramethylpiperidine (TMP) has proven effective.[9]
-
Microwave Irradiation: If thermal conditions are required, microwave heating can shorten reaction times significantly compared to conventional oil bath heating.[7]
Q4: I am observing low yields along with slow reaction times in my Heck coupling. What could be the cause?
A4: Low yields and slow rates in Heck reactions with hindered aryl iodides are often linked. Key areas for troubleshooting include:
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the long reaction times required at lower temperatures. Increasing the temperature (e.g., to 120-150 °C) can improve both rate and yield.[10][11]
-
Base and Solvent Optimization: The base is crucial for regenerating the active Pd(0) catalyst. Triethylamine (TEA) or K₂CO₃ are effective.[10][11] The solvent choice is also important; polar aprotic solvents like DMF, DMA, or a bio-based solvent like Cyrene are often used.[11][12]
-
Phosphine-Free Systems: For some Heck reactions, phosphine-free palladium catalysts can be highly active and stable, offering an alternative to traditional ligand-based systems.[12]
Troubleshooting Guides
Issue 1: Reaction Stalls or Proceeds Very Slowly
This guide provides a logical workflow for diagnosing and resolving sluggish cross-coupling reactions.
Caption: Troubleshooting workflow for slow cross-coupling reactions.
Issue 2: Parameter Interdependencies
The success and speed of a coupling reaction depend on the interplay of several factors. This diagram illustrates the key relationships.
Caption: Key parameter relationships affecting reaction performance.
Data & Protocols
Comparative Data on Reaction Acceleration Strategies
The following tables summarize quantitative data from studies on analogous sterically hindered aryl halides, demonstrating the effectiveness of different strategies to reduce reaction times.
Table 1: Suzuki-Miyaura Coupling - Conventional vs. Microwave Heating (Data is representative for sterically hindered aryl halides)
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Method | Time | Yield/Conv. | Reference |
| Substituted Aryl-I | Phenylboronic Acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | Conventional (80°C) | 4 h | >95% | [1] |
| Substituted Aryl-Br | Phenylboronic Acid | Pd EnCat™ (5 mol%) | Bu₄NOAc | EtOH | Microwave (140°C) | 15 min | >98% | [3] |
| Hindered Aryl-Br | Vinyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | Microwave (120°C) | 10 min | ~85% | [4] |
Table 2: Sonogashira Coupling - Thermal vs. Room Temperature Conditions (Data is representative for sterically hindered aryl halides)
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Time | Yield | Reference |
| 4-Iodotoluene | Phenylacetylene | Fe(acac)₃ / CuI | Cs₂CO₃ | Toluene | 135°C | 2.5 h (MW) | 95% | [7] |
| Hindered Aryl-Br | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 1.5 h | >99% | [9] |
| 4-Iodo-m-xylene | TMS-Acetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | Acetonitrile | Reflux (80°C) | 8 h | ~90% | [13] |
Detailed Experimental Protocols
The following are representative protocols for key coupling reactions. Note: These are generalized procedures based on similar substrates and should be optimized for this compound.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand such as SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add 5 mL of a degassed solvent mixture, such as Toluene/Water (4:1).
-
Reaction Setup: Seal the vial tightly with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120-140°C for 10-20 minutes with stirring.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Room-Temperature, Copper-Free Sonogashira Coupling
-
Inert Atmosphere: In a glovebox or under a constant stream of argon, add the air-stable palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol%) to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv).
-
Solvent and Base: Add 5 mL of anhydrous, degassed DMSO, followed by the terminal alkyne (1.2 mmol, 1.2 equiv) and 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the flask and stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.[9]
Protocol 3: Conventional Heck Coupling
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and a suitable ligand if necessary (e.g., PPh₃, 0.02 mmol, 2 mol%).
-
Solvent and Base: Add 5 mL of DMF and triethylamine (TEA) (1.5 mmol, 1.5 equiv).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heating: Heat the reaction mixture to 100-120°C under an inert atmosphere and stir vigorously. Monitor by TLC.
-
Workup: After the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature. Filter off any solids and dilute the filtrate with water. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Validation & Comparative
Reactivity Showdown: 1,2-Diethyl-4-iodobenzene vs. 1,2-Diethyl-4-bromobenzene in Key Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an aryl iodide and an aryl bromide in a synthetic route can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides a detailed comparison of the reactivity of 1,2-Diethyl-4-iodobenzene and 1,2-Diethyl-4-bromobenzene in four critical classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Grignard reactions. The information presented is supported by established principles of organic chemistry and representative experimental data.
The fundamental difference in reactivity between this compound and 1,2-Diethyl-4-bromobenzene stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy makes the C-I bond more susceptible to cleavage, particularly in the oxidative addition step of many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1][2][3] Consequently, aryl iodides are generally more reactive than their aryl bromide counterparts, often requiring milder reaction conditions and shorter reaction times.
Comparative Reactivity Data (Representative)
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative Data)
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide (e.g., 4-Iodoanisole) | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| Aryl Bromide (e.g., 4-Bromoanisole) | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
Table 2: Sonogashira Coupling with Phenylacetylene (Representative Data)
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI | Et₃N | THF | 25 | 1 | 98 |
| Aryl Bromide (e.g., Bromobenzene) | Pd(PPh₃)₄, CuI | Et₃N | THF | 65 | 6 | 90 |
Table 3: Buchwald-Hartwig Amination with Aniline (Representative Data)
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide (e.g., 4-Iodotoluene) | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 80 | 4 | 96 |
| Aryl Bromide (e.g., 4-Bromotoluene) | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 16 | 92 |
Table 4: Grignard Reagent Formation (Representative Data)
| Aryl Halide | Reagent | Solvent | Initiation | Reaction Time | Observations |
| Aryl Iodide (e.g., Iodobenzene) | Mg turnings | Anhydrous Et₂O | Spontaneous or with gentle warming | Rapid | Facile initiation and formation |
| Aryl Bromide (e.g., Bromobenzene) | Mg turnings | Anhydrous Et₂O | Often requires an initiator (e.g., I₂, 1,2-dibromoethane) and heating | Slower | More challenging to initiate |
Experimental Protocols
The following are detailed, representative experimental protocols for the four reaction types discussed. These protocols are based on established literature procedures and can be adapted for the specific substrates, this compound and 1,2-Diethyl-4-bromobenzene.
Suzuki-Miyaura Coupling Protocol
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is placed in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A solution of palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a degassed solvent system of toluene (5 mL) and water (1 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (typically 80°C for the iodide and 100°C for the bromide) and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling Protocol
To a Schlenk flask containing the aryl halide (1.0 mmol), copper(I) iodide (0.05 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol) is added degassed solvent (e.g., THF or DMF, 5 mL) and a base such as triethylamine (2.0 mmol). The mixture is stirred under an inert atmosphere, and phenylacetylene (1.1 mmol) is added dropwise via syringe. The reaction is stirred at the appropriate temperature (room temperature for the iodide, or heated for the bromide) until completion. The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.
Buchwald-Hartwig Amination Protocol
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and a suitable phosphine ligand such as XPhos (0.02 mmol). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (5 mL) is then added. The reaction mixture is heated in a preheated oil bath at the required temperature (e.g., 80-100°C) until the starting aryl halide is consumed. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite®, and the filtrate is concentrated. The crude product is purified by column chromatography.
Grignard Reagent Formation and Reaction Protocol
All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen. Magnesium turnings (1.2 mmol) are placed in a round-bottom flask equipped with a reflux condenser and an addition funnel. A small crystal of iodine is often added to activate the magnesium surface. A solution of the aryl halide (1.0 mmol) in anhydrous diethyl ether (5 mL) is placed in the addition funnel. A small portion of the aryl halide solution is added to the magnesium to initiate the reaction, which may require gentle warming. Once the reaction begins (as evidenced by bubbling and/or a cloudy appearance), the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting Grignard reagent can then be used in subsequent reactions, for example, by adding an electrophile such as benzaldehyde dropwise at 0°C.
Visualizing Reaction Pathways and Reactivity
The following diagrams, generated using Graphviz, illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the logical relationship governing the reactivity of the two aryl halides.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Factors influencing the relative reactivity of the two aryl halides.
References
Validating the Structure of Novel Compounds Synthesized from 1,2-Diethyl-4-iodobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the synthesis of novel compounds starting from 1,2-Diethyl-4-iodobenzene. It offers a framework for selecting the appropriate synthetic route and provides detailed methodologies for structural validation of the resulting products. The information presented is supported by experimental data and established protocols to aid researchers in their drug discovery and development efforts.
Introduction to Synthetic Pathways
This compound is a versatile starting material for the synthesis of a variety of substituted aromatic compounds. The presence of the iodine atom allows for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating complex molecular architectures. This guide will focus on two of the most powerful and widely used methods: the Sonogashira and Suzuki coupling reactions.
Comparison of Key Synthetic Routes
The choice of synthetic strategy depends on several factors, including the desired final compound, the availability of starting materials, and the required reaction conditions. Below is a comparison of the Sonogashira and Suzuki coupling reactions for the functionalization of this compound.
| Reaction | Coupling Partner | Product Type | Key Advantages | Potential Drawbacks |
| Sonogashira Coupling | Terminal Alkyne | Aryl Alkynes | - Mild reaction conditions. - High functional group tolerance. - Direct introduction of an alkyne moiety. | - Requires a copper co-catalyst, which can sometimes lead to side reactions (e.g., Glaser coupling). - Sensitive to oxygen, often requiring an inert atmosphere. |
| Suzuki Coupling | Organoboron Compound (Boronic acid or ester) | Biaryls | - Boronic acids are generally stable, non-toxic, and commercially available. - High yields and excellent functional group tolerance. - Environmentally benign byproducts (borates). | - The boronic acid may require synthesis. - The presence of a base is necessary, which can affect sensitive functional groups. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and validation of novel compounds. The following sections provide representative protocols for the Sonogashira and Suzuki coupling reactions with this compound.
Sonogashira Coupling: Synthesis of 4-((4-methoxyphenyl)ethynyl)-1,2-diethylbenzene
This protocol describes the synthesis of a diaryl alkyne, a common structural motif in medicinal chemistry.
Reaction Scheme:
Materials:
-
This compound
-
4-Ethynylanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Toluene, degassed
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-Ethynylanisole (1.2 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Add degassed toluene and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling: Synthesis of 3,4-Diethyl-4'-methylbiphenyl
This protocol outlines the synthesis of a biaryl compound, a prevalent scaffold in drug discovery.
Reaction Scheme:
Materials:
-
This compound
-
(4-Methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium carbonate (K2CO3)
-
Toluene/Water mixture (4:1)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and (4-Methylphenyl)boronic acid (1.5 eq) in a 4:1 mixture of toluene and water.
-
Add Pd(PPh3)4 (0.03 eq) and K2CO3 (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 8 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Structural Validation Data
The definitive identification of newly synthesized compounds relies on a combination of spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) |
| 4-((4-methoxyphenyl)ethynyl)-1,2-diethylbenzene | C19H20O | 264.36 | 7.42 (d, 2H), 7.20-7.10 (m, 3H), 6.85 (d, 2H), 3.82 (s, 3H), 2.68 (q, 4H), 1.25 (t, 6H) | 159.5, 138.9, 133.0, 130.1, 128.5, 127.8, 118.9, 114.0, 91.5, 88.2, 55.3, 25.9, 15.4 | 264.15 [M]+ |
| 3,4-Diethyl-4'-methylbiphenyl | C17H20 | 224.34 | 7.48 (d, 2H), 7.25-7.15 (m, 5H), 2.70 (q, 4H), 2.38 (s, 3H), 1.26 (t, 6H) | 141.2, 140.8, 138.5, 136.9, 129.4, 128.8, 126.9, 126.8, 25.8, 21.1, 15.5 | 224.16 [M]+ |
Visualizing Workflows and Pathways
Experimental Workflow for Compound Synthesis and Validation
Caption: General workflow for the synthesis and structural validation of novel compounds.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Catalytic Cycle of the Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Conclusion
The Sonogashira and Suzuki coupling reactions are powerful tools for the synthesis of novel compounds from this compound. The choice between these methods will depend on the specific target molecule and the desired functional groups. Careful execution of the experimental protocols and thorough structural validation using a combination of spectroscopic techniques are essential for unambiguously confirming the identity of the synthesized compounds. This guide provides a foundational understanding to aid researchers in navigating these synthetic and analytical challenges.
A Comparative Guide to the Purity Assessment of 1,2-Diethyl-4-iodobenzene: qNMR vs. Chromatographic Methods
The accurate determination of purity for chemical compounds is paramount in research, development, and quality control within the pharmaceutical and chemical industries. For a substituted aromatic compound like 1,2-Diethyl-4-iodobenzene, a variety of analytical techniques can be employed. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic methods, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for purity assessment.
Quantitative ¹H-NMR (qNMR) Spectroscopy: A Primary Ratio Method
Quantitative NMR is a powerful analytical tool that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1][2][3] The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] By using a certified internal standard of known purity, the purity of the target analyte can be accurately calculated.
A plausible ¹H-NMR spectrum for this compound in CDCl₃ would exhibit the following key signals: a triplet and a quartet for each of the non-equivalent ethyl groups, and distinct signals for the aromatic protons. The aromatic region would show a doublet, a doublet of doublets, and another doublet, reflecting the substitution pattern.
A detailed methodology for determining the purity of this compound using qNMR with an internal standard is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid of known purity) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃) in a volumetric flask.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte (e.g., one of the aromatic protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Mass (m) | 20.15 mg | 10.05 mg |
| Molecular Weight (MW) | 274.11 g/mol | 116.07 g/mol |
| Purity (P) | Unknown | 99.8% |
| Integrated Signal | Aromatic proton at ~7.5 ppm | Olefinic protons at ~6.3 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.15 |
Purity Calculation:
Purity (%) = (1.00 / 1.15) * (2 / 1) * (274.11 / 116.07) * (10.05 / 20.15) * 99.8% = 98.7%
Caption: Workflow for qNMR purity determination.
Alternative Methods: Chromatographic Analysis
Chromatographic techniques are widely used for purity assessment and involve the separation of the analyte from its impurities based on their differential partitioning between a stationary and a mobile phase.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and sensitive method for the analysis of volatile and thermally stable compounds like this compound. The flame ionization detector provides a response that is proportional to the mass of carbon atoms, making it suitable for quantitative analysis.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
GC-FID Conditions:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Purity is often determined by area percent, assuming all components have a similar response factor.
-
| Peak No. | Retention Time (min) | Area | Area % | Identification |
| 1 | 8.5 | 15,200 | 0.5 | Impurity 1 |
| 2 | 9.2 | 2,985,000 | 98.9 | This compound |
| 3 | 10.1 | 18,100 | 0.6 | Impurity 2 |
| Total | 3,018,300 | 100.0 |
Purity (by area %): 98.9%
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds. For this compound, which contains a chromophore, UV detection is appropriate.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase at approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Follow the same procedure as for GC-FID to generate a calibration curve and determine the purity by area percent.
-
| Peak No. | Retention Time (min) | Area | Area % | Identification |
| 1 | 3.1 | 8,900 | 0.4 | Impurity 1 |
| 2 | 4.5 | 2,205,000 | 99.1 | This compound |
| 3 | 5.8 | 11,100 | 0.5 | Impurity 2 |
| Total | 2,225,000 | 100.0 |
Purity (by area %): 99.1%
Comparison Summary
| Feature | qNMR | GC-FID | HPLC-UV |
| Principle | Absolute quantification based on nuclear properties | Separation by volatility, detection by flame ionization | Separation by polarity, detection by UV absorbance |
| Reference Standard | Requires a certified internal standard (can be a different compound) | Requires a reference standard of the analyte for accurate quantification | Requires a reference standard of the analyte for accurate quantification |
| Sample Requirement | Higher (mg scale) | Lower (µg to ng scale) | Lower (µg to ng scale) |
| Analysis Time | Relatively fast per sample (5-15 min) | Moderate (15-30 min per sample) | Moderate (10-25 min per sample) |
| Precision & Accuracy | High, considered a primary method | High with proper calibration | High with proper calibration |
| Universality | Universal detection for soluble compounds with NMR active nuclei | Limited to volatile and thermally stable compounds | Broad applicability to soluble compounds with a chromophore |
| Destructive | Non-destructive | Destructive | Non-destructive (sample can be collected) |
Conclusion
For the purity assessment of this compound, qNMR, GC-FID, and HPLC-UV are all viable and powerful techniques.
-
qNMR stands out as a primary method that provides absolute purity without the need for a specific reference standard of this compound, which is a significant advantage, especially for novel compounds.[1][3]
-
GC-FID is an excellent choice due to the volatile nature of the analyte, offering high resolution and sensitivity. It is a workhorse in many quality control laboratories for routine analysis of aromatic compounds.
-
HPLC-UV offers versatility and is particularly useful if the compound or its impurities are not amenable to GC analysis.
The choice of method will depend on the specific requirements of the analysis, such as the availability of reference standards, the required accuracy, and the nature of potential impurities. For definitive purity assignment, employing orthogonal methods (e.g., qNMR and a chromatographic technique) is often the most rigorous approach.
References
A Comparative Analysis of Heck and Suzuki Reactions for Aryl-Alkene and Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Cross-Coupling Strategy
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, materials science, and agrochemicals. Among the most powerful tools for this purpose are the palladium-catalyzed cross-coupling reactions, with the Heck and Suzuki-Miyaura reactions being preeminent examples. This guide provides a comparative analysis of the efficiency of these two stalwart reactions for the functionalization of 1,2-Diethyl-4-iodobenzene, a common aryl halide intermediate. By presenting experimental data from analogous systems, detailed methodologies, and visual workflows, we aim to equip researchers with the information needed to select the most appropriate reaction for their synthetic goals.
At a Glance: Heck vs. Suzuki Reactions
| Parameter | Heck Reaction (Representative) | Suzuki Reaction (Representative) |
| Reaction Type | Palladium-catalyzed olefination | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide |
| Reactants | This compound, Alkene | This compound, Arylboronic acid |
| Catalyst | Pd(OAc)₂, PdCl₂, or other Pd(0) or Pd(II) sources | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) complexes |
| Base | Inorganic (e.g., K₂CO₃, NaOAc) or Organic (e.g., Et₃N) | Inorganic (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) |
| Solvent | DMF, DMAc, Acetonitrile, Water | Toluene, Dioxane, THF, Water/Ethanol mixtures |
| Temperature | Typically 80-140 °C | Typically room temperature to 100 °C |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Yield (based on similar substrates) | Generally good to excellent (e.g., ~96% for iodobenzene with styrene) | Generally very good to quantitative (e.g., quantitative conversion for 4-iodobenzoic acid with phenylboronic acid)[1] |
| Key Advantages | Atom economical (no pre-functionalization of the alkene is required). | Broad functional group tolerance, commercially available boronic acids, generally milder conditions. |
| Key Disadvantages | Can have issues with regioselectivity with certain alkenes, sometimes requires higher temperatures. | Requires the synthesis or purchase of a boronic acid, potential for boronic acid decomposition. |
Experimental Protocols
The following are representative experimental protocols for the Heck and Suzuki reactions of this compound, adapted from literature procedures for similar substrates.
Heck Reaction: Synthesis of 1,2-Diethyl-4-styrylbenzene
This protocol is adapted from a procedure for the Heck reaction of iodobenzene and styrene.[2]
Materials:
-
This compound (1.0 mmol, 274 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri-o-tolylphosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 152 mg, 0.21 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, palladium(II) acetate, and tri-o-tolylphosphine.
-
Add anhydrous DMF, followed by styrene and triethylamine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1,2-Diethyl-4-styrylbenzene.
Suzuki Reaction: Synthesis of 4-(1,2-Diethylphenyl)-1,1'-biphenyl
This protocol is adapted from procedures for the Suzuki coupling of aryl iodides with phenylboronic acid.[1]
Materials:
-
This compound (1.0 mmol, 274 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene, ethanol, and water.
-
Bubble argon through the mixture for 15 minutes to degas the solution.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Fit the flask with a condenser and heat the reaction mixture to 80 °C under an inert atmosphere.
-
Stir the reaction for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(1,2-Diethylphenyl)-1,1'-biphenyl.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for the Heck and Suzuki reactions.
Caption: Generalized workflow for the Heck reaction.
Caption: Generalized workflow for the Suzuki reaction.
Conclusion
Both the Heck and Suzuki reactions are highly effective methods for the functionalization of aryl iodides like this compound. The choice between them will largely depend on the specific synthetic target and experimental constraints.
-
The Heck reaction is ideal for the direct formation of an aryl-alkene bond without the need for pre-functionalized coupling partners, making it an atom-economical choice. It is particularly well-suited for the synthesis of stilbene-like structures and other vinylarenes.
-
The Suzuki reaction offers exceptional functional group tolerance and generally proceeds under milder conditions. The vast commercial availability of boronic acids makes it a versatile and reliable method for constructing biaryl linkages, which are prevalent in many pharmaceutical compounds.
For the synthesis of a substituted styrene from this compound, the Heck reaction is the more direct route. For the creation of a biaryl structure, the Suzuki reaction is the method of choice. Researchers should consider the factors outlined in this guide to make an informed decision that best suits their synthetic strategy.
References
A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0)
For Researchers, Scientists, and Drug Development Professionals
Comparison of Kinetic Data
The rate of oxidative addition of aryl halides to Pd(0) is significantly influenced by the nature of the aryl halide, the phosphine ligands, and the solvent. Generally, the reactivity order for halogens is I > Br > Cl.[2] Electron-withdrawing groups on the aromatic ring tend to accelerate the reaction, while electron-donating groups have a retarding effect.[3] Steric hindrance, particularly from ortho-substituents, can also decrease the reaction rate.[4]
Based on these principles, 1,2-diethyl-4-iodobenzene, with two electron-donating ethyl groups in the ortho and meta positions relative to the iodine, would be expected to undergo oxidative addition at a slower rate than unsubstituted iodobenzene. The ortho-ethyl group, in particular, would likely introduce steric hindrance, further slowing the reaction.
The following table summarizes kinetic data for the oxidative addition of various aryl iodides to Palladium(0) complexes, providing a basis for comparison.
| Aryl Iodide | Pd(0) Complex | Solvent | Rate Constant (k) | Activation Parameters | Reference |
| Iodobenzene | Pd(PPh₃)₄ | Tetrahydrofuran | k is inversely proportional to free ligand concentration | ΔH‡ = +77 kJ mol⁻¹, ΔS‡ = 13 J mol⁻¹ K⁻¹ | [2] |
| 4-Substituted Iodobenzenes | Pd(PMe₃)₂ | Tetrahydrofuran | Bisphosphine pathway is barrierless; reaction free energy correlates with Hammett constants | - | [3][5] |
| Phenyl Iodide | Pd(dba)₂ + 1DIOP | Tetrahydrofuran | - | - | [6] |
| ortho-Substituted Aryl Iodides | Pd⁰(PPh₃)₄ or Pd⁰(dba)(dppp) | - | Slower than non-substituted or meta-substituted analogues | Decelerating effect due to steric hindrance and electronic donor effects | [4] |
Note: The reactive species is often considered to be the less coordinated PdL₂ complex, which is in equilibrium with the more saturated precursor.[2][4]
Experimental Protocols
A typical kinetic study of the oxidative addition of an aryl iodide to a Palladium(0) complex involves monitoring the disappearance of the Pd(0) species or the appearance of the oxidative addition product over time.
General Experimental Protocol for Kinetic Studies using Amperometry:
-
Preparation of the Pd(0) Complex: A solution of a stable Pd(0) precursor, such as Pd(dba)₂ (dba = dibenzylideneacetone), and the desired phosphine ligand is prepared in a suitable solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen). The mixture is allowed to stir to ensure the formation of the desired Pd(0)-phosphine complex.
-
Electrochemical Monitoring: The reaction is monitored using amperometry on the oxidation wave of the Palladium(0) complex.[2][4] A rotating disk electrode is often employed. The initial oxidation plateau current (i₀) corresponding to the initial concentration of the Pd(0) complex is recorded.
-
Initiation of the Reaction: A solution of the aryl iodide in the same solvent is injected into the reaction mixture.
-
Data Acquisition: The decay of the oxidation plateau current (i) is recorded over time as the Pd(0) complex is consumed.
-
Data Analysis: The apparent rate constant (kₐₚₚ) can be determined by plotting ln(i₀/i) against time. The reaction is typically first order in the aryl iodide and first order in the palladium complex.[2][4] The effect of the aryl iodide concentration can be investigated by varying its initial concentration and observing the change in kₐₚₚ.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of oxidative addition and a typical experimental workflow for its kinetic study.
Caption: General mechanism of the oxidative addition of an aryl iodide to a Pd(0) complex.
Caption: A typical experimental workflow for the kinetic study of oxidative addition.
References
Navigating the Halogen Highway: A Cost-Effectiveness Analysis of 1,2-Diethyl-4-iodobenzene in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of large-scale synthesis. This guide provides a comparative analysis of 1,2-Diethyl-4-iodobenzene against its common alternative, 4-bromo-1,2-diethylbenzene, in the context of a typical palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry.
The choice between an aryl iodide and an aryl bromide is often a trade-off between reactivity and cost. Aryl iodides are generally more reactive, which can lead to faster reaction times, lower catalyst loadings, and milder reaction conditions. However, they are also typically more expensive and have a higher molecular weight, which can be a disadvantage in terms of process mass intensity. This guide aims to provide a data-driven framework for making an informed decision between these two halogenated intermediates.
Comparative Analysis of Starting Materials
A direct comparison of the physical and illustrative commercial properties of this compound and its bromo-analogue reveals the initial cost disparity and the difference in molecular weight, which are key factors in calculating the overall cost-effectiveness of a synthetic route.
| Property | This compound | 4-bromo-1,2-diethylbenzene |
| Molecular Weight | 260.13 g/mol | 213.13 g/mol |
| Illustrative Bulk Price | $250/kg | $150/kg |
| Form | Liquid | Liquid |
| Boiling Point | ~255-260 °C | ~240-245 °C |
Note: Prices are illustrative and can vary significantly based on supplier, purity, and volume.
Logical Workflow for Intermediate Selection
The decision-making process for selecting the optimal halogenated intermediate for a large-scale synthesis campaign can be systematically approached. The following workflow outlines the key stages of evaluation, from initial route scouting to final cost analysis.
Caption: Workflow for selecting a halogenated intermediate.
Hypothetical Synthesis: A Head-to-Head Comparison
To illustrate the decision-making process, we will consider the synthesis of a hypothetical biaryl compound, 4,4'-diethyl-1,1'-biphenyl, a common structural motif in pharmaceuticals and advanced materials. We will compare two routes:
-
Route A: Suzuki-Miyaura coupling of This compound with 4-ethylphenylboronic acid.
-
Route B: Suzuki-Miyaura coupling of 4-bromo-1,2-diethylbenzene with 4-ethylphenylboronic acid.
A Comparative Guide to Green Chemistry Metrics for Aromatic Iodination: Traditional vs. Green Synthesis of an Iodinated Polysubstituted Benzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of iodinated aromatic compounds, such as 1,2-Diethyl-4-iodobenzene and its analogues, is a cornerstone of many chemical and pharmaceutical research and development programs. These compounds serve as versatile intermediates in cross-coupling reactions and are integral to the structure of numerous biologically active molecules. However, traditional methods for their synthesis often employ hazardous reagents and generate significant chemical waste. This guide provides a comparative analysis of a classical iodination method with a greener alternative, focusing on key green chemistry metrics to inform the selection of more sustainable synthetic routes.
Comparison of Green Chemistry Metrics
The environmental impact and overall efficiency of a chemical synthesis can be quantified using several metrics. Here, we compare a traditional iodination method using periodic acid with a greener approach utilizing hydrogen peroxide as the oxidant. For a representative comparison, we have analyzed the iodination of durene (1,2,4,5-tetramethylbenzene), a polysubstituted benzene, as a model system for which detailed experimental data is available.
| Green Chemistry Metric | Traditional Synthesis (Iodine/Periodic Acid) | Green Synthesis (Potassium Iodide/Hydrogen Peroxide) |
| Atom Economy (%) | 48.7% | 73.8% |
| E-Factor | ~10.8 | ~3.5 |
| Process Mass Intensity (PMI) | ~11.8 | ~4.5 |
Table 1: Comparison of Green Chemistry Metrics for the Iodination of a Polysubstituted Benzene.
Logical Comparison of Synthetic Pathways
The following diagram illustrates the key differences between the traditional and green synthetic pathways for aromatic iodination, highlighting the inputs and outputs that influence their respective green chemistry profiles.
Caption: Comparison of traditional and green iodination pathways.
Workflow for the Green Synthesis of an Iodinated Arene
The diagram below outlines the experimental workflow for the greener, hydrogen peroxide-mediated iodination of an aromatic compound.
Caption: Workflow for the green iodination of an arene.
Experimental Protocols
Traditional Iodination of Durene (1,2,4,5-Tetramethylbenzene) using Periodic Acid[1]
This procedure is adapted from Organic Syntheses.[1]
-
Reaction Setup: A 200-mL, three-necked flask equipped with a reflux condenser, a thermometer, a glass stopper, and a magnetic stirring bar is charged with 13.4 g (0.101 mole) of durene, 4.56 g (0.0215 mole) of periodic acid dihydrate, and 10.2 g (0.0402 mole) of iodine.
-
Reagent Addition: A solution of 3 mL of concentrated sulfuric acid and 20 mL of water in 100 mL of glacial acetic acid is added to this mixture.
-
Reaction: The resulting purple solution is heated at 65–70°C with stirring for approximately 1 hour until the color of iodine disappears.
-
Work-up: The reaction mixture is diluted with approximately 250 mL of water. The precipitated white-yellow solid is collected on a Büchner funnel and washed three times with 100-mL portions of water.
-
Purification: The product is dissolved in a minimum amount of boiling acetone (approximately 125 mL), cooled to room temperature, and then stored overnight in a refrigerator. The product is collected by rapid filtration to yield 20.8–22.6 g (80–87%) of iododurene as colorless, fine needles.
Green Iodination of Anisole (Model Arene) using Potassium Iodide and Hydrogen Peroxide
This general procedure is based on the work of Iskra, Stavber, and Zupan.
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate (2 mmol) and potassium iodide (2 mmol) in methanol (10 mL).
-
Catalyst Addition: Add concentrated sulfuric acid (3 mmol) to the solution.
-
Oxidant Addition: Add 30% hydrogen peroxide (4 mmol) and stir the mixture.
-
Reaction: The reaction mixture is stirred at 60°C for 17 hours.
-
Work-up: After the reaction is complete, the mixture is poured into dichloromethane (30 mL). The organic phase is washed with 0.1 M sodium bisulfite (20 mL) and then with water (20 mL).
-
Isolation: The organic phase is dried over sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography to yield the iodinated arene.
Conclusion
The comparison clearly demonstrates the advantages of the greener synthetic route for aromatic iodination. The significantly higher atom economy and lower E-Factor and PMI of the hydrogen peroxide-based method highlight a more sustainable approach with reduced waste generation. While the traditional method is effective, it relies on stoichiometric heavy-atom oxidants and large volumes of acetic acid, contributing to a less favorable environmental profile. For researchers and professionals in drug development, adopting greener synthetic strategies is not only environmentally responsible but can also lead to more efficient and cost-effective processes in the long run. The data and protocols presented in this guide are intended to support the transition towards more sustainable practices in the synthesis of iodinated aromatic compounds.
References
A Comparative Guide to Computational Modeling of Transition States in Aryl Iodide Cross-Coupling Reactions
This guide provides a comparative overview of computational methods for modeling transition states, focusing on reactions involving 1,2-Diethyl-4-iodobenzene as a representative aryl iodide substrate. The content is tailored for researchers, chemists, and drug development professionals engaged in mechanistic studies and catalyst design. We will focus on the pivotal oxidative addition step in a model Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.
Introduction to the Model System
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. A critical, and often rate-determining, step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst. Understanding the transition state (TS) of this step is paramount for predicting reaction kinetics and designing more efficient catalysts. For this guide, we will use the reaction of this compound with a generic boronic acid as our model system.
Methodology I: Locating the Transition State
Identifying the correct transition state geometry—a first-order saddle point on the potential energy surface—is the primary challenge in reaction modeling. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.[1]
Experimental Protocol: A General Workflow for TS Calculation
-
System Setup : Define the molecular structures of the reactants (e.g., this compound and a Pd(0)L₂ catalyst) and the expected product of the oxidative addition step (the Pd(II) complex).
-
Geometry Optimization : Perform separate energy minimizations for the reactant and product structures to find their lowest energy conformations.
-
Initial TS Guess : Generate an initial guess for the transition state structure. This can be done by manually building a structure or using interpolation methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST2), which require reactant and product structures as input.[2]
-
TS Optimization : Using the initial guess, perform a transition state optimization calculation. This employs specialized algorithms (e.g., Berny optimization with eigenvector following) that search for a saddle point rather than a minimum.[3]
-
Frequency Analysis : Once the optimization converges, perform a vibrational frequency calculation on the resulting structure. A valid transition state must have one, and only one, imaginary frequency.[1] The absence of imaginary frequencies indicates a minimum, while multiple imaginary frequencies suggest a higher-order saddle point.
-
Reaction Path Confirmation : To confirm that the located TS connects the intended reactants and products, perform an Intrinsic Reaction Coordinate (IRC) calculation. This analysis traces the minimum energy path downhill from the TS in both forward and reverse directions, which should lead to the optimized reactant and product structures, respectively.[1]
Comparison of Common Transition State Search Methods
| Method | Principle | Requirements | Advantages | Disadvantages |
| Synchronous Transit-Guided Quasi-Newton (STQN) | Interpolates a path between reactants and products (LST/QST2/QST3) to generate an initial guess for a local search.[2] | Optimized reactant and product structures (QST2) or an additional TS guess (QST3). | Robust for simple reactions where reactants and products are well-defined. Often computationally efficient.[2] | May fail for complex reactions with multiple steps or significant conformational changes. |
| Nudged Elastic Band (NEB) | Optimizes a chain of "images" (intermediate structures) simultaneously between reactants and products.[1][4] | Optimized reactant and product structures. | Powerful for finding the minimum energy path (MEP) in complex reactions. Less sensitive to the initial guess.[4] | Can be computationally expensive due to the need to optimize multiple images simultaneously.[5] |
| Dimer Method | Rotates a "dimer" of structures to find the lowest frequency mode and walks uphill along this mode to the saddle point.[4] | Only requires a reactant structure and an initial guess for the TS search direction. | Useful when the product structure is unknown or when exploring possible reaction pathways from a given reactant. | Can be less efficient than interpolation methods if a good reaction path is already known.[4] |
Methodology II: Selecting the Level of Theory
The accuracy of computational results is critically dependent on the chosen level of theory, which comprises the electronic structure method (e.g., Density Functional Theory - DFT) and the basis set. For transition metal catalysis, this choice is particularly important for obtaining reliable reaction barrier heights.
Comparison of DFT Functionals for Transition Metal Barrier Heights
Density Functional Theory is the most common method for these systems due to its balance of cost and accuracy. However, different DFT exchange-correlation functionals can yield widely varying results. Below is a comparison of functionals benchmarked for their performance in calculating transition metal reaction barrier heights.
| Functional | Category | Mean Absolute Deviation (MAD) (kcal/mol) | Key Characteristics |
| B3LYP | Hybrid GGA | ~4-6 | A widely used, older functional. Often a reasonable starting point but can be inaccurate for transition metals. |
| PBE0 | Hybrid GGA | ~3-4 | Generally offers improved performance over B3LYP for many systems.[6] |
| ωB97X-V | Range-Separated Hybrid with dispersion | ~2.1 | A modern functional that includes corrections for non-covalent interactions and performs robustly for a wide range of chemical problems.[7][8] |
| M06 | Hybrid Meta-GGA | ~3-5 | Good for thermochemistry and kinetics, especially for main-group elements; performance for transition metals can be system-dependent. |
| SCAN0 | Hybrid Meta-GGA | ~2.1 | A newer functional showing excellent performance for transition metal barrier heights.[7] |
| PWPB95 | Double Hybrid | ~1.6 | Offers high accuracy by incorporating a portion of MP2 correlation, but at a significantly higher computational cost.[7] |
Note: MAD values are approximate and derived from benchmark studies like MOBH35.[7] Performance can vary based on the specific reaction and system.
For reactions involving aryl iodides and palladium, modern, dispersion-corrected functionals like ωB97X-V or meta-GGAs like SCAN0 are recommended for a good balance of accuracy and computational cost.[7][8]
Application: Suzuki-Miyaura Oxidative Addition
The diagram below illustrates a simplified potential energy surface for the catalytic cycle, highlighting the transition state for the oxidative addition of this compound to a Pd(0) catalyst. This step typically involves a significant energy barrier and is crucial for the overall reaction rate.
Computational studies have shown that for aryl iodides, the oxidative addition step is generally facile.[9] For instance, a recent DFT study on a similar Suzuki-Miyaura reaction calculated the activation energy for the oxidative addition of an aryl triflate to be 11.2 kcal/mol.[10] The corresponding value for an aryl iodide like this compound is expected to be comparable or lower, as the C-I bond is weaker than the C-OTf bond. These calculations provide invaluable, quantitative insights that complement experimental kinetic studies.
References
- 1. fiveable.me [fiveable.me]
- 2. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]
- 3. Finding Transition Structures [server.ccl.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. A reliable and efficient computational method for finding transition states in chemical reactions | Institute for Molecular Science [ims.ac.jp]
- 6. Benchmark study of DFT functionals for late-transition-metal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Performance Benchmark: 1,2-Diethyl-4-iodobenzene in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, aryl iodides are indispensable building blocks for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The reactivity of an aryl iodide is significantly influenced by the nature and position of its substituents. This guide provides a comparative overview of 1,2-Diethyl-4-iodobenzene against other common aryl iodides in key cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reaction typically involves the coupling of an organoboron compound with an organohalide. The electronic and steric profile of the aryl iodide can have a profound impact on the efficiency of this transformation.
Table 1: Illustrative Comparison of Aryl Iodides in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Iodide | Structure | Expected Yield (%) | Expected Reaction Time (h) | Key Considerations |
| Iodobenzene | High | 1-2 | Baseline for comparison. | |
| 4-Iodotoluene | High | 1-2 | Electron-donating methyl group may slightly accelerate oxidative addition. | |
| 4-Iodoanisole | High | 1-2 | Strong electron-donating methoxy group can enhance reactivity. | |
| This compound | ![]() | Moderate to High | 2-4 | Ortho-diethyl groups introduce steric hindrance, potentially slowing the reaction. |
| 2-Iodotoluene | Moderate | 3-6 | Steric hindrance from the ortho-methyl group can decrease reaction rate and yield. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
A mixture of the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene/water (5 mL) is degassed and heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Comparative Performance in Heck Coupling
The Heck reaction is a powerful method for the arylation of alkenes. The steric environment around the iodine atom on the aryl iodide is a critical factor determining the success of the coupling.
Table 2: Illustrative Comparison of Aryl Iodides in a Hypothetical Heck Coupling with Styrene
| Aryl Iodide | Structure | Expected Yield (%) | Expected Reaction Time (h) | Key Considerations |
| Iodobenzene | High | 2-4 | Standard substrate with minimal steric hindrance. | |
| 4-Iodotoluene | High | 2-4 | Minor electronic effect from the methyl group. | |
| 4-Iodoanisole | High | 2-4 | Electron-donating group can facilitate oxidative addition. | |
| This compound | ![]() | Moderate | 4-8 | Significant steric hindrance from ortho-diethyl groups is expected to impede the reaction. |
| 2-Iodotoluene | Moderate to Low | 6-12 | Steric hindrance is a major limiting factor. |
Experimental Protocol: Generalized Heck Coupling
To a solution of the aryl iodide (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is added Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol). The mixture is degassed and heated at 100 °C under an inert atmosphere. Upon completion, the reaction is cooled, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds through the reaction of an aryl halide with a terminal alkyne. This reaction is generally less sensitive to steric hindrance compared to the Heck reaction.
Table 3: Illustrative Comparison of Aryl Iodides in a Hypothetical Sonogashira Coupling with Phenylacetylene
| Aryl Iodide | Structure | Expected Yield (%) | Expected Reaction Time (h) | Key Considerations |
| Iodobenzene | High | 1-3 | Excellent reactivity. | |
| 4-Iodotoluene | High | 1-3 | Similar reactivity to iodobenzene. | |
| 4-Iodoanisole | High | 1-3 | Electron-donating group is favorable. | |
| This compound | ![]() | Good to High | 2-5 | Steric hindrance may have a moderate effect on the reaction rate. |
| 2-Iodotoluene | Good | 3-6 | Steric hindrance can slow the reaction but good yields are often achievable. |
Experimental Protocol: Generalized Sonogashira Coupling
A mixture of the aryl iodide (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol) in THF (5 mL) is stirred at room temperature under an inert atmosphere. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling.
Conclusion
While direct experimental data for this compound is scarce, understanding the electronic and steric effects of its substituents allows for reasoned predictions of its performance in common cross-coupling reactions. The ortho-diethyl groups are expected to introduce significant steric hindrance, which will likely decrease reaction rates and yields, particularly in sterically demanding reactions like the Heck coupling. The electron-donating nature of the alkyl groups is generally favorable for the initial oxidative addition step. For researchers considering this compound as a substrate, optimization of reaction conditions, such as the choice of a less bulky phosphine ligand or higher reaction temperatures, may be necessary to achieve satisfactory results. Further experimental studies are warranted to provide a definitive, data-driven comparison of this substrate.
Navigating the Unexpected: A Mechanistic Investigation of 1,2-Diethyl-4-iodobenzene in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the predictability of chemical reactions is paramount. However, unexpected outcomes are not uncommon, particularly when dealing with sterically hindered substrates. This guide provides a comparative analysis of the expected versus potential unexpected outcomes in palladium-catalyzed cross-coupling reactions involving 1,2-diethyl-4-iodobenzene. By examining the mechanistic nuances of Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as lithium-halogen exchange, we aim to provide a framework for anticipating and troubleshooting reactions with this and similar ortho-disubstituted aryl iodides.
The presence of two ethyl groups ortho to the iodine atom in this compound introduces significant steric bulk around the reactive center. This steric hindrance can dramatically influence the kinetics and outcomes of common cross-coupling reactions, leading to deviations from the behavior of simpler aryl iodides like iodobenzene.
Expected vs. Unexpected Outcomes: A Comparative Overview
The following table summarizes the anticipated and potential unexpected outcomes when this compound is subjected to standard cross-coupling conditions. These comparisons are drawn from established mechanistic principles and observations from sterically hindered systems.
| Reaction | Expected Outcome (with Iodobenzene) | Potential Unexpected Outcome (with this compound) | Mechanistic Rationale for Unexpected Outcome |
| Suzuki-Miyaura Coupling | High yield of the corresponding biaryl product. | Lower yield, slower reaction rate, potential for dehalogenation of the starting material or protodeboronation of the boronic acid. | Steric hindrance impeding the transmetalation step and promoting side reactions. |
| Heck Reaction | High yield of the substituted alkene, typically with high trans-selectivity. | Reduced yield, formation of regioisomeric products, and potential for catalyst deactivation. Isomerization of the product alkene may also occur. | Difficulty in the migratory insertion step and β-hydride elimination due to steric clash, leading to alternative reaction pathways. |
| Sonogashira Coupling | Efficient formation of the corresponding aryl-alkyne adduct. | Significantly reduced reaction rate and yield. Homocoupling of the terminal alkyne (Glaser coupling) may become a major side reaction. | Steric hindrance preventing the efficient approach of the copper acetylide to the palladium center for transmetalation. |
| Lithium-Halogen Exchange | Rapid and clean formation of the corresponding aryllithium species at low temperatures. | Slower exchange rate, requiring higher temperatures or longer reaction times, which can lead to decomposition or side reactions of the organolithium intermediate. | The bulky ethyl groups can hinder the approach of the organolithium reagent to the iodine atom. |
Mechanistic Pathways and Points of Deviation
To visualize the standard reaction pathways and where this compound's steric hindrance can cause deviations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Suzuki-Miyaura catalytic cycle with a potential deviation due to steric hindrance.
Caption: Heck reaction catalytic cycle highlighting potential side reactions.
Caption: Sonogashira coupling cycles with a competing homocoupling pathway.
Experimental Protocols for Standard Cross-Coupling Reactions
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions. Note: These are starting points and will likely require significant optimization for the sterically hindered this compound.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 10 mL).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Heck Reaction Protocol
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), the desired alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., DMF or acetonitrile, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at 100-140 °C. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, filter off any solids, and dilute the filtrate with water. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
General Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine, 3.0 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., THF or DMF, 10 mL).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C under an inert atmosphere. Monitor the reaction's progress.
-
Workup: Once the reaction is complete, remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Conclusion and Recommendations
The steric hindrance imposed by the ortho-diethyl groups in this compound presents a significant challenge for predictable outcomes in standard cross-coupling reactions. Researchers should anticipate the need for more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) to overcome the steric barrier. Careful analysis of the reaction mixture for side products, such as dehalogenated starting material or homocoupled products, will be crucial for optimizing reaction conditions and understanding the competing reaction pathways at play. For critical applications, exploring alternative, less sterically hindered starting materials or different synthetic routes may be a more efficient strategy.
Stability Under Scrutiny: A Comparative Guide to the Stability of 1,2-Diethyl-4-iodobenzene
For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds is paramount to ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative overview of the stability of 1,2-Diethyl-4-iodobenzene under various storage conditions. Due to the limited availability of direct stability studies on this specific compound, this document outlines a proposed comprehensive stability testing protocol based on established principles for aryl halides and industry-standard forced degradation studies.
Comparative Stability Under Stressed Conditions
Forced degradation studies are essential to identify potential degradation products and understand the intrinsic stability of a compound. The following table outlines a proposed experimental design for the forced degradation of this compound.
| Stress Condition | Methodology | Potential Degradation Pathways | Expected Observations |
| Photostability | Exposure to a calibrated light source (e.g., cool white fluorescent lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] | Homolytic cleavage of the C-I bond leading to the formation of radical species, followed by potential dimerization or reaction with solvents. | Discoloration of the sample (e.g., turning yellow or brown). Appearance of new peaks in the chromatogram. |
| Thermal Stability | The solid compound is subjected to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., up to 4 weeks).[1] | Dealkylation, deiodination, or oxidation at elevated temperatures. | Changes in physical appearance, melting point, and the emergence of degradation peaks in analytical assays. |
| Humidity | The compound is stored under elevated humidity conditions (e.g., 75% RH) at a controlled temperature (e.g., 40°C). | Hydrolysis is generally not expected for aryl halides under neutral conditions but could be forced under more extreme pH. | Minimal changes are expected unless in the presence of other reactive species. |
| Acid Hydrolysis | The compound is dissolved in an acidic solution (e.g., 0.1 M HCl) and kept at room temperature or elevated temperature.[1] | Aryl halides are generally stable to acid hydrolysis under mild conditions.[2] | Low levels of degradation are anticipated. |
| Base Hydrolysis | The compound is dissolved in a basic solution (e.g., 0.1 M NaOH) and kept at room temperature or elevated temperature.[1] | Nucleophilic aromatic substitution is possible under harsh basic conditions, potentially leading to the formation of the corresponding phenol. | Potential for the formation of 4-diethylphenol. |
| Oxidative Stress | The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[1] | Oxidation of the diethyl side chains or the aromatic ring, potentially leading to the formation of ketones, carboxylic acids, or ring-opened products. | Formation of new impurities detectable by chromatographic methods. |
Experimental Protocols
A robust stability study relies on well-defined experimental protocols and validated analytical methods.
Sample Preparation and Storage
Samples of this compound should be accurately weighed and stored in appropriate containers (e.g., amber glass vials to protect from light) under the specified stress conditions. Control samples should be stored under recommended long-term storage conditions (e.g., -20°C in the dark) for comparison.[3]
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used technique for such studies.
-
HPLC Method:
-
Column: A C18 reverse-phase column is typically suitable for aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is a common starting point.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
-
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be employed, particularly for identifying volatile impurities.
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathway: Photodegradation
The carbon-iodine bond in aryl iodides is susceptible to cleavage upon exposure to UV light. This can initiate a radical chain reaction.
Caption: A potential photodegradation pathway for this compound.
References
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling with 1,2-Diethyl-4-iodobenzene
For researchers, scientists, and drug development professionals, understanding the intricate pathways of chemical reactions is paramount. Isotopic labeling serves as a powerful tool to trace the fate of atoms and elucidate reaction mechanisms. This guide provides a comparative analysis of the use of isotopically labeled 1,2-Diethyl-4-iodobenzene in mechanistic studies, offering insights into its application and comparison with alternative methods.
While specific isotopic labeling studies utilizing this compound are not extensively documented in publicly available literature, its structure lends itself to the investigation of various reaction types, particularly in the realm of palladium-catalyzed cross-coupling reactions and metabolic fate studies. This guide will, therefore, present a hypothetical, yet mechanistically sound, case study of its application and compare it with established isotopic labeling strategies for other aromatic compounds.
Comparative Analysis of Isotopic Labeling Strategies
The primary utility of isotopic labeling lies in its ability to provide unambiguous evidence for proposed reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ²H (Deuterium) for ¹H), researchers can track the labeled position throughout a reaction sequence using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Here, we compare a hypothetical isotopic labeling study with this compound in a Suzuki coupling reaction to a documented study on the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation of chlorobenzene.
| Feature | Hypothetical Study: ¹³C-Labeled this compound in Suzuki Coupling | Documented Study: Deuterium-Labeled Chlorobenzene in Aromatic Hydroxylation[1] |
| Objective | To confirm the integrity of the ipso-carbon during the catalytic cycle. | To determine the mechanism of hydroxylation (e.g., via epoxide formation or direct insertion). |
| Isotopic Label | ¹³C at the iodine-bearing carbon (C4). | Deuterium at various positions on the aromatic ring. |
| Key Reaction | Palladium-catalyzed Suzuki coupling with a boronic acid. | Cytochrome P-450 catalyzed hydroxylation. |
| Analytical Method | Mass Spectrometry to detect the mass shift in the product; ¹³C NMR to confirm the label's position. | Gas Chromatography-Mass Spectrometry (GC-MS) to measure kinetic isotope effects. |
| Expected Outcome | The ¹³C label is retained at the C4 position in the biaryl product, confirming a direct cross-coupling mechanism without rearrangement. | Measurement of kinetic isotope effects (kH/kD) to support or refute specific mechanistic steps. |
| Alternative Probes | Using ¹⁴C for radiolabeling and detection, though less common in mechanistic studies due to handling requirements. | Using other halogenated benzenes or substrates with different electronic properties. |
Experimental Protocols
Synthesis of [4-¹³C]-1,2-Diethyl-4-iodobenzene
A plausible synthetic route to the isotopically labeled substrate is outlined below. This multi-step synthesis would start from a commercially available labeled precursor.
Workflow for Synthesis of [4-¹³C]-1,2-Diethyl-4-iodobenzene
Caption: Synthetic scheme for [4-¹³C]-1,2-Diethyl-4-iodobenzene.
Detailed Steps:
-
Diazotization of [¹³C]-Aniline: [¹³C]-Aniline is treated with sodium nitrite and hydrochloric acid at 0-5 °C to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with potassium iodide to introduce the iodine atom at the labeled position, yielding [4-¹³C]-4-iodoaniline.
-
Diazotization and Ethyl Group Introduction: The labeled iodoaniline undergoes another diazotization followed by a reaction with ethanol under heating, which can introduce the ethyl groups. A more controlled approach would involve a different synthetic strategy, but this serves as a conceptual outline.
Mechanistic Study of a Suzuki Coupling Reaction
Experimental Workflow for Mechanistic Study
Caption: Workflow for a mechanistic study using isotopic labeling.
Procedure:
-
Reaction Setup: In a glovebox, a reaction vessel is charged with [4-¹³C]-1,2-Diethyl-4-iodobenzene, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., toluene/water).
-
Reaction Execution: The mixture is heated to the desired temperature and stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography or gas chromatography.
-
Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Analysis:
-
Mass Spectrometry: The purified product is analyzed by high-resolution mass spectrometry to confirm the incorporation of the ¹³C isotope.
-
¹³C NMR Spectroscopy: The position of the ¹³C label in the product is unequivocally determined by ¹³C NMR. An enhanced signal at the expected chemical shift for the C4 position would confirm the proposed mechanism.
-
Elucidating Reaction Pathways: A Logical Diagram
The following diagram illustrates the logical flow of using isotopic labeling to distinguish between two hypothetical reaction pathways in a generic transformation of this compound.
Logical Flow for Pathway Elucidation
Caption: Decision diagram for mechanistic analysis.
Conclusion
Isotopic labeling is an indispensable technique for the detailed investigation of reaction mechanisms. While direct studies on this compound are not readily found, the principles of isotopic labeling, as demonstrated through a hypothetical Suzuki coupling and comparison with documented studies on other aromatic systems, provide a clear framework for its potential application. The ability to trace the fate of specific atoms offers a level of mechanistic detail that is often unattainable through other methods, making it a crucial tool for researchers in chemistry and drug development.
References
A Comparative Guide to Microwave-Assisted and Conventional Heating in Palladium-Catalyzed Cross-Coupling Reactions of 1,2-Diethyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The advent of microwave-assisted organic synthesis has revolutionized numerous chemical transformations, offering significant advantages over traditional heating methods. This guide provides an objective comparison of microwave-assisted versus conventional heating for palladium-catalyzed cross-coupling reactions involving 1,2-Diethyl-4-iodobenzene, a key intermediate in the synthesis of various organic molecules. The data presented is extrapolated from studies on iodobenzene, a closely related substrate, to provide a strong predictive framework for the behavior of this compound.
Data Presentation: A Quantitative Comparison
The following tables summarize the typical performance of microwave-assisted and conventional heating methods in Suzuki-Miyaura and Heck cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation and are widely used in pharmaceutical and materials science research.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Heating Method | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O/EtOH | 120 | 10 min | >98[1] |
| Conventional | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O/EtOH | 100 | 8 h | 97[1] |
| Microwave | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 30-90 min | 41-92[2] |
| Conventional | Pd(OAc)₂ (0.5) | K₃PO₄ | Toluene | 100 | 24 h | 85 |
Table 2: Heck Reaction of Aryl Iodides with Alkenes
| Heating Method | Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave | Styrene | Pd(OAc)₂ (ultralow) | KOAc | H₂O | 200 | 30 min | 62 (conversion)[3] |
| Conventional | Styrene | Pd(OAc)₂ (ultralow) | KOAc | H₂O | 200 | 8 h | Lower than MW[3] |
| Microwave | Ethyl Acrylate | Pd EnCat® 40 (0.8) | AcONa | EtOH | 140 | 30 min | High[4] |
| Conventional | Methyl Acrylate | Supported Pd | Et₃N/Na₂CO₃ | NMP | 100-140 | 1-4 h | High[5] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Heck reactions of this compound, adaptable from established procedures for iodobenzene.
Suzuki-Miyaura Coupling
Microwave-Assisted Protocol:
-
In a microwave process vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-30 minutes).[1]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conventional Heating Protocol:
-
To a round-bottom flask equipped with a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst, and base.
-
Add the solvent and heat the mixture to reflux (e.g., 100°C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take several hours to reach completion (e.g., 8-24 hours).[1]
-
Upon completion, cool the mixture to room temperature and perform an aqueous workup as described in the microwave protocol.
-
Purify the product via column chromatography.
Heck Reaction
Microwave-Assisted Protocol:
-
In a microwave process vial, place this compound (1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), a base (e.g., triethylamine or sodium acetate, 2.0 mmol), and a suitable solvent (e.g., DMF or ethanol).
-
Seal the vial and subject it to microwave irradiation at a specific temperature (e.g., 140-200°C) for a short period (e.g., 15-60 minutes).[3][4]
-
After cooling, work up the reaction mixture by diluting with an organic solvent and washing with water.
-
Dry, concentrate, and purify the product by column chromatography.
Conventional Heating Protocol:
-
Combine the this compound, alkene, palladium catalyst, and base in a round-bottom flask with a condenser.
-
Add a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-140°C) for several hours (e.g., 4-24 hours), monitoring by TLC or GC.[5]
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Purify the final product using column chromatography.
Mandatory Visualization
The following diagrams illustrate the general workflows and a key reaction pathway.
General experimental workflows for cross-coupling reactions.
Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Diethyl-4-iodobenzene: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Diethyl-4-iodobenzene (CAS No. 288101-46-2) was publicly available at the time of this writing. The following guidance is based on safety data for structurally similar compounds, including iodobenzene and 1,4-diethylbenzene, as well as general best practices for the disposal of halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the potential hazards. Based on data for similar compounds, this substance should be treated as a combustible liquid that is harmful if swallowed and may cause serious eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes key hazard information for compounds structurally related to this compound. This data should be used as a reference to infer potential hazards.
| Hazard Classification | Iodobenzene (CAS 591-50-4) | 1,4-Diethylbenzene (CAS 105-05-5) |
| Physical State | Liquid | Liquid |
| Appearance | Yellow | Colorless |
| Odor | Odorless | - |
| Flash Point | 74 °C / 165.2 °F | 56 °C / 133 °F |
| Acute Oral Toxicity | Harmful if swallowed[1] | May be fatal if swallowed and enters airways |
| Eye Irritation | Causes serious eye irritation[1] | Causes serious eye irritation |
| Skin Irritation | - | Causes skin irritation |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it must be disposed of as hazardous waste.
Experimental Protocol for Waste Neutralization is not recommended without a full understanding of the compound's reactivity. The primary method of disposal is through a licensed hazardous waste contractor.
Disposal Steps:
-
Segregation: Keep this compound waste separate from non-halogenated organic solvents and other incompatible waste streams.
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Halogenated Organic Liquid," and list "this compound" as the primary constituent. Include the approximate concentration and volume.
-
Containment: Use a designated, leak-proof, and chemically compatible container. Keep the container tightly sealed when not in use.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the absorbed material and contaminated items into a designated hazardous waste container.
-
Remove all sources of ignition.
-
-
Pickup and Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Follow all institutional and regulatory procedures for waste pickup. Do not dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,2-Diethyl-4-iodobenzene
This guide provides immediate, essential safety and logistical information for handling 1,2-Diethyl-4-iodobenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, operation, and disposal of this compound.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant splash risk. |
| Skin/Body | Chemical-resistant Lab Coat or Apron | A non-porous, flame-retardant lab coat or apron is essential to protect against spills and splashes. Ensure clothing covers all exposed skin. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's chemical resistance guide. Double gloving may be appropriate for certain procedures. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or during a spill, a respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Experimental Workflow:
Caption: A typical experimental workflow for handling this compound.
Methodology:
-
Preparation: Before handling the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents. Verify that the fume hood is functioning correctly.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling: Conduct all transfers, weighing, and dispensing of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Reaction/Experiment: Perform the experimental procedure, keeping the sash of the fume hood at the lowest practical height.
-
Decontamination: After the experiment, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
Waste Disposal: All waste materials, including contaminated consumables and solvents, must be disposed of according to the disposal plan outlined below.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemical-resistant container | Collect all contaminated solid waste, such as gloves, paper towels, and weighing paper, in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | Labeled, sealed, and chemical-resistant container | Collect all liquid waste containing this compound in a dedicated halogenated organic waste container. Do not mix with non-halogenated waste.[1] |
| Sharps | Puncture-proof sharps container | Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container. |
| Empty Containers | Triple-rinsed container | The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as halogenated liquid waste. The rinsed container can then be disposed of as non-hazardous waste. |
Waste Disposal Workflow:
Caption: A logical workflow for the proper segregation and disposal of waste generated from handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

